Product packaging for Antimycobacterial agent-6(Cat. No.:)

Antimycobacterial agent-6

Cat. No.: B12398415
M. Wt: 475.3 g/mol
InChI Key: JOWRMUWMWOOWSI-UHFFFAOYSA-N
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Description

Antimycobacterial agent-6 is a useful research compound. Its molecular formula is C20H15F6N3O4 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15F6N3O4 B12398415 Antimycobacterial agent-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15F6N3O4

Molecular Weight

475.3 g/mol

IUPAC Name

8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31)

InChI Key

JOWRMUWMWOOWSI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Dual Role of ESAT-6 in Tuberculosis Pathogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Early Secreted Antigenic Target of 6-kDa (ESAT-6), a major virulence factor of Mycobacterium tuberculosis (Mtb), plays a pivotal role in the intricate interplay between the pathogen and its host.[1][2][3] This technical guide delineates the multifaceted mechanism of action of ESAT-6, focusing on its molecular interactions and the subsequent cellular responses that contribute to the pathogenesis of tuberculosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ESAT-6 as a potential therapeutic target.

Core Mechanism of Action: Orchestrating a Pro-Pathogenic Environment

ESAT-6 is not an antimycobacterial agent but a secreted effector protein that facilitates the survival and dissemination of M. tuberculosis within the host. Its primary mechanism revolves around the disruption of host cellular processes, particularly within macrophages, to create a niche favorable for mycobacterial replication and to modulate the host immune response.

Phagosomal Rupture and Cytosolic Translocation

A critical function of ESAT-6, secreted by the ESX-1 secretion system, is to permeabilize the phagosomal membrane of infected macrophages.[2] This allows M. tuberculosis or its components to access the host cell cytosol, a crucial step for the pathogen to evade the antimicrobial environment of the phagolysosome.[2]

Experimental Workflow: Phagosomal Integrity Assay

cluster_0 Cell Culture and Infection cluster_1 Phagosomal Integrity Assessment a Plate macrophages b Infect with M. tuberculosis strains (wild-type, Δesat-6, complemented) a->b c Load cells with CCF4-AM (a FRET-based substrate for cytosolic β-lactamase) b->c Incubate d Examine cells by fluorescence microscopy c->d e Quantify blue (cleaved) vs. green (intact) fluorescence d->e f Conclusion: Increased blue fluorescence indicates phagosomal rupture e->f Analyze data

Caption: Workflow for assessing ESAT-6-mediated phagosomal rupture.

Modulation of Host Innate and Adaptive Immunity

ESAT-6 is a potent modulator of the host immune response, capable of inducing both pro-inflammatory and anti-inflammatory responses to the benefit of the pathogen.

  • Inflammasome Activation: ESAT-6 is a potent activator of the NLRP3/ASC inflammasome complex in macrophages.[4] This leads to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, which contribute to the inflammatory pathology of tuberculosis.[3][4]

  • Macrophage Polarization: ESAT-6 can drive the differentiation of macrophages. Initially, it promotes a pro-inflammatory M1 phenotype, which is crucial for the formation of granulomas.[5] Subsequently, it can switch the macrophage phenotype from M1 to an anti-inflammatory M2 phenotype, which is less effective at controlling bacterial growth and contributes to persistent infection.[5]

  • Cytokine Production: ESAT-6 stimulates the production of various cytokines. For instance, it induces the secretion of IL-6 from macrophages through the activation of the STAT3 signaling pathway.[6] It also promotes the generation of reactive oxygen species (ROS) and enhances phagocytosis in macrophages, partially via the upregulation of Hypoxia-Inducible Factor 1α (HIF1α).[7]

Signaling Pathway: ESAT-6-Induced IL-6 Production

ESAT6 ESAT-6 Macrophage Macrophage ESAT6->Macrophage STAT3 STAT3 Macrophage->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation IL6_gene IL-6 Gene pSTAT3->IL6_gene Nuclear Translocation and DNA Binding IL6_protein IL-6 Secretion IL6_gene->IL6_protein Transcription and Translation

Caption: ESAT-6 stimulates IL-6 production via STAT3 activation.

Quantitative Data on ESAT-6-Mediated Cellular Responses

While ESAT-6 is not an antimicrobial drug and therefore lacks MIC or IC50 values, its biological activity can be quantified by its effects on host cells. The following table summarizes representative quantitative data from studies on ESAT-6.

Parameter MeasuredCell TypeESAT-6 ConcentrationResultReference
IL-6 SecretionMurine Bone Marrow-Derived Macrophages5 µg/mLSignificant increase compared to controls[6]
STAT3 PhosphorylationMurine Bone Marrow-Derived Macrophages5 µg/mLIncreased phosphorylation observed[6]
ROS GenerationTHP-1 MacrophagesNot specifiedEnhanced generation of ROS[7]
PhagocytosisTHP-1 MacrophagesNot specifiedPromoted phagocytic ability[7]
HIF1α mRNA ExpressionTHP-1 MacrophagesNot specifiedIncreased expression[7]

Detailed Experimental Protocols

Protocol 1: Determination of ESAT-6-Induced Cytokine Secretion
  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages in appropriate media and culture conditions.

  • Stimulation: Treat the macrophages with varying concentrations of purified recombinant ESAT-6 protein for a specified period (e.g., 24 hours). Include a negative control (vehicle) and a positive control (e.g., LPS).

  • Supernatant Collection: After incubation, centrifuge the culture plates and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
  • Cell Culture and Stimulation: Culture macrophages as described above and stimulate with ESAT-6 for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion: ESAT-6 as a Therapeutic Target

The intricate and critical roles of ESAT-6 in the pathogenesis of tuberculosis make it an attractive target for the development of novel anti-TB therapies.[2] Strategies aimed at inhibiting the secretion or function of ESAT-6 could potentially disarm M. tuberculosis, preventing its escape from the phagosome and mitigating its manipulation of the host immune system. Furthermore, ESAT-6 is a key component of modern diagnostic tests for tuberculosis, such as IFN-γ release assays (IGRAs) and newer skin tests, highlighting its importance in the clinical management of the disease.[1][8][9] A deeper understanding of the mechanisms of action of ESAT-6 will continue to fuel the development of innovative host-directed therapies and improved diagnostics for tuberculosis.

References

Technical Guide: Structure-Activity Relationship of Arylsulfonamido-Conjugated Oxazolidinones as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide details the structure-activity relationship (SAR) of a series of novel arylsulfonamido-conjugated oxazolidinones, designated herein as "Antimycobacterial Agent-6" series for the purpose of this guide. The data is based on the findings reported in the study "Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones"[1].

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new chemical entities with novel mechanisms of action. Oxazolidinones, such as Linezolid, are a class of protein synthesis inhibitors that have shown promise in treating infections caused by resistant mycobacteria[2][3][4][5]. This guide focuses on a specific series of oxazolidinones conjugated with arylsulfonamides, exploring how structural modifications influence their antimycobacterial potency and cytotoxicity.

Structure-Activity Relationship (SAR) Data

The core structure of the investigated compounds consists of an oxazolidinone ring linked to various arylsulfonamido moieties. The in vitro activity of these compounds was evaluated against the H37Rv strain of Mycobacterium tuberculosis, with Rifampicin and Linezolid used as positive controls. Cytotoxicity was assessed using human foreskin fibroblast (HFF) cells[1]. The quantitative data are summarized in the table below.

Compound IDArylsulfonamido MoietyMIC (μg/mL) vs. Mtb H37Rv[1]IC50 (μM) vs. HFF cells[1]
6a 4-Methylphenylsulfonamido>100Not Determined
6b 4-Chlorophenylsulfonamido>100Not Determined
6c 4-Bromophenylsulfonamido>100Not Determined
6d 4-Nitrophenylsulfonamido>100Not Determined
6e 2,4,6-Trimethylphenylsulfonamido>100Not Determined
6f 2,4,6-Triisopropylphenylsulfonamido>100Not Determined
7a Benzothiadiazole (BTD)25Not Determined
7b 4-Methylphenylsulfonamido50Not Determined
7c 4-Chlorophenylsulfonamido6.25>100
7d 4-Bromophenylsulfonamido12.5Not Determined
9a Benzothiadiazole (BTD)6.25>100
9b 4-Methylphenylsulfonamido6.25>100
9c 4-Chlorophenylsulfonamido6.25>100
11a Benzothiadiazole (BTD)12.5Not Determined
11b 4-Methylphenylsulfonamido25Not Determined
11c 4-Chlorophenylsulfonamido12.5Not Determined
Rifampicin -0.25Not Determined
Linezolid -1.0Not Determined

SAR Analysis:

  • Initial modifications (compounds 6a-f ) with various substituted arylsulfonamides directly linked to the oxazolidinone core resulted in a loss of antimycobacterial activity (MIC >100 µg/mL)[1].

  • The introduction of a linker between the oxazolidinone and the arylsulfonamido moiety proved crucial for activity.

  • Compounds 7c , and 9a-c emerged as the most potent in the series, with MIC values of 6.25 µg/mL[1]. This suggests that the presence of a benzothiadiazole (BTD) ring or a substituted phenylsulfonamido group at specific positions enhances antimycobacterial activity.

  • The most active compounds (7c and 9a-c ) exhibited low cytotoxicity, with IC50 values greater than 100 µM against HFF cells, indicating a favorable selectivity index[1].

Experimental Protocols

In Vitro Antimycobacterial Activity Assay (Broth Microdilution Method)

This protocol is a synthesized methodology based on established techniques for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv[6][7][8][9].

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Glycerol

  • Tween 80

  • Sterile 96-well U-bottom microtiter plates with lids

  • Test compounds, Rifampicin, and Linezolid (stock solutions prepared in DMSO)

  • Sterile water and glass beads

  • Inverted mirror for reading

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment.

2. Inoculum Preparation:

  • Grow M. tuberculosis H37Rv in 5 mL of Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until the mid-log phase of growth is achieved[3][6].

  • Aseptically transfer the bacterial culture to a sterile tube containing glass beads and vortex to break up clumps.

  • Adjust the bacterial suspension to a McFarland standard of 0.5 in sterile water. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL[8][10].

3. Assay Procedure:

  • Prepare two-fold serial dilutions of the test compounds and control drugs in the 96-well plates using the supplemented 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include control wells: a drug-free well with inoculum (growth control) and a well with medium only (sterility control).

  • Seal the plates and incubate at 37°C.

  • After 7-14 days of incubation, or once growth is clearly visible in the growth control well, determine the MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria when observed with an inverted mirror[7][8].

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of the compounds on human foreskin fibroblast (HFF) cells[11][12][13][14].

1. Materials and Reagents:

  • Human Foreskin Fibroblast (HFF) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader).

2. Assay Procedure:

  • Seed HFF cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL)[11].

  • Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals[11][12].

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization[11].

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader[11]. The reference wavelength should be greater than 650 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the general workflow for the discovery and evaluation of the antimycobacterial agents discussed.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Oxazolidinone Core & Arylsulfonamide Building Blocks synthesis Conjugation Reactions start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification mic_assay Primary Screening: Antimycobacterial Activity (MIC) vs. M. tuberculosis H37Rv purification->mic_assay Synthesized Compounds cytotoxicity_assay Secondary Screening: Cytotoxicity Assay (IC50) vs. HFF Cells mic_assay->cytotoxicity_assay Active Compounds sar_analysis SAR Analysis cytotoxicity_assay->sar_analysis sar_analysis->synthesis Design New Analogs lead_id Lead Compound Identification sar_analysis->lead_id Favorable Selectivity Index

Caption: Experimental workflow for the synthesis and evaluation of antimycobacterial agents.

G sar Structure-Activity Relationship (SAR) core Oxazolidinone Core + Linker sar->core moiety Arylsulfonamido Moiety sar->moiety activity Antimycobacterial Activity (Low MIC) core->activity moiety->activity lead Promising Lead Compound activity->lead toxicity Cytotoxicity (High IC50) toxicity->lead

Caption: Logical relationship for identifying lead antimycobacterial compounds.

References

Physicochemical Properties of Antimycobacterial Agent-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

The emergence of multi-drug-resistant tuberculosis necessitates the development of novel therapeutic agents with unique mechanisms of action. "Antimycobacterial agent-6" represents a significant advancement in this field. This technical guide provides a comprehensive overview of the core physicochemical properties of this agent, offering valuable insights for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-characterized and clinically significant antimycobacterial drug, Bedaquiline, will be used as a representative example for "this compound".

Physicochemical Data Summary

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target. A summary of the key physicochemical parameters for Bedaquiline is presented in Table 1.

PropertyValueMethod of Determination
Molecular Weight 555.5 g/mol Mass Spectrometry
pKa 8.3Potentiometric Titration
LogP (Octanol-Water Partition Coefficient) 7.2Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Aqueous Solubility Very low (practically insoluble)Shake-Flask Method
Biopharmaceutics Classification System (BCS) Class IIBased on solubility and permeability data[1][2]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections detail the experimental methodologies for the key properties of Bedaquiline.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target. Potentiometric titration is a highly precise method for pKa determination[3].

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the drug substance and monitoring the resulting change in pH using a potentiometer. The pKa is determined from the inflection point of the titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of Bedaquiline in a suitable co-solvent (e.g., methanol-water mixture) due to its low aqueous solubility.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength[4][5].

  • Calibration of the Potentiometer:

    • Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10[4].

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the Bedaquiline solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds[4][5].

    • For a basic substance like Bedaquiline, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.

    • Begin the titration by adding small, precise volumes of 0.1 M NaOH.

    • Record the pH reading after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute)[4].

    • Continue the titration until the pH reaches approximately 12-12.5[4][5].

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The inflection point of the curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.

    • Perform at least three titrations to ensure reproducibility and calculate the average pKa value and standard deviation[4].

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility[6].

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Detailed Protocol:

  • Preparation:

    • Weigh an excess amount of Bedaquiline into a series of glass vials. The excess solid should be visually present throughout the experiment.

    • Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions[6].

  • Equilibration:

    • Add a precise volume of the buffer solution to each vial.

    • Seal the vials and place them in an orbital shaker or a similar agitation device.

    • Maintain a constant temperature, typically 37 °C, to simulate physiological conditions[6].

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium solubility is reached[7][8][9].

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Dilute the filtrate if necessary with a suitable solvent.

  • Quantification:

    • Analyze the concentration of Bedaquiline in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[9].

    • Prepare a calibration curve using standard solutions of Bedaquiline to accurately quantify the solubility.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its potential for oral absorption. RP-HPLC provides a rapid and reliable method for LogP determination[10].

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of reference compounds with known LogP values.

Detailed Protocol:

  • Instrumentation and Mobile Phase:

    • Use a standard RP-HPLC system with a C18 column and a UV detector.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be adjusted to ensure the analyte is in its non-ionized form.

  • Preparation of Standard and Test Solutions:

    • Prepare stock solutions of Bedaquiline and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol).

  • Chromatographic Analysis:

    • Inject each reference compound and Bedaquiline into the HPLC system under isocratic conditions.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor (log k).

    • Create a calibration curve by plotting the log k values of the reference compounds against their known LogP values.

    • Determine the LogP of Bedaquiline by interpolating its log k value on the calibration curve[10].

Mechanism of Action of "this compound" (Bedaquiline)

Bedaquiline exhibits a novel mechanism of action by specifically targeting the energy metabolism of Mycobacterium tuberculosis. It inhibits the proton pump of the mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme crucial for generating cellular energy[11].

The F-type ATP synthase is a multi-subunit enzyme complex. Bedaquiline binds to the oligomeric c-ring of the F0 subunit, which is embedded in the mycobacterial cell membrane. This binding event stalls the rotation of the c-ring, which in turn prevents the translocation of protons across the membrane. The disruption of this proton motive force inhibits the synthesis of ATP by the F1 subunit, leading to a depletion of the cell's energy supply and ultimately causing bacterial death[12][13][14]. Studies have also suggested that Bedaquiline may interact with the ε subunit of the ATP synthase, contributing to its inhibitory effect[12][15].

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm F0 F0 Subunit c_ring c-ring a_subunit a subunit F1 F1 Subunit c_ring->F1 Transmits rotation ATP_synthesis ATP Synthesis (ADP + Pi -> ATP) c_ring->ATP_synthesis epsilon_subunit ε subunit F1->ATP_synthesis No_ATP ATP Depletion & Bacterial Cell Death Bedaquiline Bedaquiline Bedaquiline->c_ring Binds and inhibits rotation Bedaquiline->epsilon_subunit Interacts with Proton_flow Proton Flow Proton_flow->c_ring Drives rotation

Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of "this compound," using Bedaquiline as a representative compound. The presented data and experimental protocols are essential for the continued research and development of this important class of antimycobacterial agents. A thorough understanding of these fundamental properties will aid in the optimization of formulation, dosing regimens, and the design of future analogues with improved therapeutic profiles.

References

A Technical Guide to Early-Stage Screening of Antimycobacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage screening of novel antimycobacterial compounds. The urgent need for new therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) has accelerated the development of robust and efficient screening platforms. This document details the critical experimental protocols, summarizes key quantitative data from screening campaigns, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the antimycobacterial drug discovery process.

Introduction to Antimycobacterial Screening

The discovery of new anti-tuberculosis (TB) drugs is a multi-step process that begins with the screening of large chemical libraries to identify "hit" compounds with activity against M. tuberculosis. Early-stage screening can be broadly categorized into two main approaches:

  • Phenotypic Screening: This whole-cell approach identifies compounds that inhibit the growth of M. tuberculosis without prior knowledge of the specific target. It has the advantage of identifying compounds that are not only active against a biological target but also capable of penetrating the complex mycobacterial cell wall.

  • Target-Based Screening: This approach involves screening compounds against a specific, validated molecular target (e.g., an essential enzyme) within the bacterium. While this method can be more direct, it may miss compounds with novel mechanisms of action or those that require metabolic activation.

A successful screening cascade typically employs a combination of these strategies, starting with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity, assess cytotoxicity, and elucidate the mechanism of action.

Quantitative Data from Screening Campaigns

The efficiency and outcome of high-throughput screening (HTS) campaigns are often measured by metrics such as hit rates and the potency of confirmed hits (e.g., IC50 or MIC values). Below are tables summarizing representative quantitative data from various antimycobacterial compound screening efforts.

Table 1: High-Throughput Screening Hit Rates for M. tuberculosis

Library SizeCompound ConcentrationScreening AssayHit Rate (%)Reference
100,99710 µg/mLMicroplate Alamar Blue Assay (MABA)1.77%[1]
~270,000Not specifiedNot specified1.01%[2]
82,403 (in silico)N/ABayesian modeling22.5% (validated in vitro)[3]
Kinase inhibitor libraryNot specifiedWhole-cell Mtb5%[3]
684Not specifiedIn silico against Mur enzymes1.02% (validated in vitro)[4]

Table 2: Potency of Confirmed Hits against M. tuberculosis

Compound/LibraryAssayPotency MetricValueReference
ChemBridge Library HitsMABAIC50Range: <0.098 to >50 µg/mL[1]
GSK "TB box" HitsIntracellular Mtb assayMIC90<3 µM[5]
"Small&Beautiful" Library HitsIntracellular Mtb assayMIC90<10 µM[5]
Mur Enzyme InhibitorsIn vitro enzyme assayIC5028-50 µM[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. This section provides methodologies for key assays used in the early-stage screening of antimycobacterial compounds.

Primary Screening: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric assay for determining the minimum inhibitory concentration (MIC) of compounds against replicating mycobacteria. The assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • 96-well microplates (black, clear-bottom for fluorometric reading)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.02% in sterile water)

  • Positive control drug (e.g., rifampicin, isoniazid)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of approximately 0.001.

  • Compound Plating:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • In the remaining wells, prepare serial dilutions of the test compounds. The final volume in each well should be 100 µL. Include wells for positive and negative controls. The final DMSO concentration should not exceed 1%.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds and controls, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with a breathable membrane or parafilm and incubate at 37°C for 5-7 days.

  • Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 12-24 hours.

  • Data Acquisition:

    • Colorimetric Reading: Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest compound concentration that prevents the color change from blue to pink[6].

    • Fluorometric Reading: Read the plates using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Percent inhibition can be calculated relative to the controls.

Secondary Screening: Luciferase Reporter Assay (LORA) for Non-Replicating Mycobacteria

The Luciferase Reporter Assay (LORA) is used to assess the activity of compounds against non-replicating, persistent mycobacteria, which are thought to be responsible for the long duration of TB treatment. This assay often utilizes a recombinant M. tuberculosis strain expressing a luciferase gene under the control of a promoter that is active under hypoxic conditions.

Materials:

  • Recombinant M. tuberculosis strain expressing luciferase (e.g., from Vibrio harveyi or firefly)

  • Middlebrook 7H9 broth with supplements

  • 96-well or 384-well white, opaque microplates

  • Test compounds in DMSO

  • Anaerobic chamber or hypoxia-generating system

  • Luciferin substrate (for firefly luciferase) or n-decanal (for bacterial luciferase)

  • Luminometer

Procedure:

  • Bacterial Culture and Hypoxic Adaptation: Grow the recombinant M. tuberculosis strain to mid-log phase. To induce a non-replicating state, incubate the culture under hypoxic conditions (e.g., in a sealed container with a gas-generating pouch or in an anaerobic chamber) for a defined period (e.g., 10-14 days).

  • Compound Plating: Prepare serial dilutions of test compounds in the wells of a white, opaque microplate.

  • Inoculation: Add the hypoxically adapted bacterial culture to the wells.

  • Anaerobic Incubation: Seal the plates and incubate under hypoxic conditions at 37°C for 7-10 days.

  • Aerobic Recovery: Transfer the plates to a normoxic incubator at 37°C for a recovery period (e.g., 24-48 hours) to allow for luciferase expression.

  • Substrate Addition:

    • For firefly luciferase, add the luciferin substrate to each well.

    • For bacterial luciferase, add n-decanal.

  • Data Acquisition: Immediately read the luminescence using a luminometer. The reduction in relative light units (RLU) compared to the no-drug control indicates compound activity.

Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antimycobacterial activity is not due to general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or a macrophage cell line like J774)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

  • 96-well clear microplates

  • Test compounds in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer[7]. The absorbance is directly proportional to the number of viable cells.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations were created using the Graphviz DOT language to depict a typical antimycobacterial screening workflow and a key signaling pathway in M. tuberculosis.

Experimental Workflow for Antimycobacterial Compound Screening

This diagram illustrates the logical progression from a large chemical library to the identification and characterization of promising hit compounds.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanism of Action Studies CompoundLibrary Compound Library (>100,000 compounds) PrimaryScreen High-Throughput Screen (e.g., MABA) CompoundLibrary->PrimaryScreen Single concentration InitialHits Initial Hits (~1-5% Hit Rate) PrimaryScreen->InitialHits Identify active compounds DoseResponse Dose-Response Assay (Determine MIC/IC50) InitialHits->DoseResponse Confirm activity Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) InitialHits->Cytotoxicity Assess toxicity ConfirmedHits Confirmed, Non-Toxic Hits DoseResponse->ConfirmedHits Potency & Efficacy Cytotoxicity->ConfirmedHits Selectivity Index SecondaryAssays Secondary Assays (e.g., LORA for non-replicating Mtb) ConfirmedHits->SecondaryAssays Evaluate broader activity MOA Mechanism of Action Studies (e.g., Target deconvolution) ConfirmedHits->MOA Understand how it works LeadCandidates Lead Candidates SecondaryAssays->LeadCandidates MOA->LeadCandidates

Caption: A typical workflow for early-stage antimycobacterial drug discovery.

Mycolic Acid Biosynthesis Pathway - A Key Drug Target

The mycolic acid layer of the mycobacterial cell wall is a crucial structural component and a well-established target for several anti-TB drugs. This diagram outlines the key stages of mycolic acid biosynthesis, highlighting enzymes that are targets for both existing and novel inhibitors.

G cluster_FASI Fatty Acid Synthase I (FAS-I) cluster_FASII Fatty Acid Synthase II (FAS-II) cluster_Final Final Condensation & Transport AcetylCoA Acetyl-CoA FASI FAS-I (multi-functional enzyme) AcetylCoA->FASI MalonylCoA Malonyl-CoA MalonylCoA->FASI AcylCoA C16-C26 Acyl-CoA FASI->AcylCoA KasA_B KasA/KasB AcylCoA->KasA_B Elongation Start Pks13 Pks13 AcylCoA->Pks13 Condensation MabA MabA KasA_B->MabA Elongation Cycle HadABC HadABC MabA->HadABC Elongation Cycle InhA InhA (Target of Isoniazid) HadABC->InhA Elongation Cycle InhA->KasA_B Elongation Cycle Meromycolate Meromycolate Chain (~C56) InhA->Meromycolate Final Product Meromycolate->Pks13 Condensation TMM Trehalose Monomycolate (TMM) Pks13->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport across membrane CellWall Cell Wall Integration (Arabinogalactan) MmpL3->CellWall

Caption: Simplified overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Conclusion

The early-stage screening of antimycobacterial compounds is a critical and dynamic field. The methodologies and workflows presented in this guide provide a foundational understanding for researchers entering this area. The integration of high-throughput phenotypic screening with robust secondary and cytotoxicity assays, coupled with a growing understanding of mycobacterial biology, will continue to drive the discovery of new and effective treatments for tuberculosis. The use of clear, quantitative metrics and visual aids for complex processes is essential for efficient data interpretation and collaboration in this vital area of drug development.

References

Technical Guide: Antimycobacterial Agent-6 Activity Against Non-Tuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antimycobacterial Agent-6" is a hypothetical placeholder used for illustrative purposes throughout this guide. The data, protocols, and pathways described herein are based on published research on various novel antimycobacterial agents and are intended to serve as a representative framework for the evaluation of new chemical entities against Non-Tuberculous Mycobacteria (NTM).

Introduction

Non-Tuberculous Mycobacteria (NTM) are a diverse group of environmental opportunistic pathogens responsible for a rising global incidence of pulmonary and extrapulmonary diseases.[1][2] The intrinsic resistance of many NTM species to conventional antibiotics makes treatment challenging, often requiring prolonged multi-drug regimens with significant toxicity.[3] This necessitates the discovery and development of novel therapeutic agents with potent activity against clinically relevant NTM species.

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel hypothetical compound, "this compound," against a panel of NTM. It includes in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

In Vitro Antimycobacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant slow-growing and rapid-growing NTM species. The data presented below are representative of results obtained for novel antimycobacterial compounds.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Slow-Growing NTM Species

NTM SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium avium0.254
Mycobacterium intracellulare24
Mycobacterium kansasii≤0.250.5
Mycobacterium ulcerans≤0.25≤0.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is analogous to compounds like oxazolidinones and clofazimine.[1][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Rapid-Growing NTM Species

NTM SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium abscessus subsp. abscessus12
Mycobacterium fortuitum0.06250.0625
Mycobacterium chelonae816

Data is analogous to compounds like tedizolid and novel isothiazoloquinolones.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel agent against NTM.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of mycobacteria.[3][7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton (CAMH) broth, supplemented with 5% Oleic Acid-Albumin-Dextrose-Catalase (OADC) for some fastidious species.

  • This compound stock solution of known concentration.

  • NTM isolates cultured on appropriate media (e.g., Middlebrook 7H10 or 7H11 agar).

  • Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • McFarland turbidity standards (0.5).

  • Resazurin sodium salt solution (optional, for viability staining).

Procedure:

  • Inoculum Preparation: a. NTM colonies are harvested from solid media and suspended in sterile saline with Tween 80. b. The suspension is vortexed with glass beads to break up clumps. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard. d. The adjusted suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution: a. A serial two-fold dilution of this compound is prepared in CAMH broth directly in the 96-well plate. b. Each well should contain 100 µL of the diluted drug solution. c. A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.

  • Inoculation: a. 100 µL of the final bacterial inoculum is added to each well (except the sterility control), bringing the total volume to 200 µL.

  • Incubation: a. The plates are sealed and incubated at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most others).[7] b. Incubation times vary depending on the growth rate of the species: 3-5 days for rapid growers and 7-14 days for slow growers.

  • Reading Results: a. The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth. b. For a more objective endpoint, a viability indicator like Resazurin can be added. A color change from blue to pink indicates bacterial growth.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Harvest NTM Colonies B Prepare Bacterial Suspension (0.5 McFarland) A->B Adjust Turbidity D Inoculate Plate with Bacterial Suspension B->D Dilute to final inoculum C Prepare Serial Drug Dilutions in 96-well plate C->D Add to drug dilutions E Incubate Plate (Species-specific temp/time) D->E Incubate F Read Plates Visually or with Resazurin E->F After incubation G Determine MIC Value F->G Lowest concentration with no growth

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hypothetical Mechanism of Action: Inhibition of a Host Signaling Pathway

Many intracellular pathogens, including mycobacteria, manipulate host cell signaling pathways to promote their survival.[8] A potential mechanism of action for a novel antimycobacterial agent could be the modulation of these pathways. The diagram below illustrates the hypothetical inhibition of the Wnt/β-catenin signaling pathway, which some pathogens exploit.[9]

Wnt_Pathway_Inhibition cluster_host_cell Host Cell cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Agent6 Antimycobacterial Agent-6 Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Agent6->BetaCatenin Promotes Degradation

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by Agent-6.

Conclusion

The data and protocols presented in this technical guide provide a foundational framework for the preclinical assessment of novel antimycobacterial agents like the hypothetical "this compound." The representative in vitro data demonstrate potent activity against a range of clinically important NTM species. The standardized protocols ensure that such data can be reliably generated and compared across different studies. Furthermore, the visualization of experimental workflows and potential mechanisms of action aids in the conceptual understanding of the drug discovery and development process for anti-NTM therapies. Further in vivo studies and mechanism of action elucidation are critical next steps in advancing promising candidates toward clinical application.

References

Preliminary Toxicity Assessment of Antimycobacterial Agent-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity assessment of Antimycobacterial agent-6 (also referred to as compound 25), a novel quinolone analogue of benzothiazinone. This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including wild-type and fluoroquinolone-resistant strains, by targeting the essential enzyme DprE1.[1] The following sections detail the available in vitro toxicity data, metabolic stability, and the experimental protocols utilized in these assessments, offering a crucial resource for its continued development as a potential anti-tuberculosis therapeutic.

Core Findings

This compound has undergone initial toxicity screening, revealing a favorable preliminary safety profile. Key findings indicate a lack of significant cytotoxicity against mammalian cell lines and a low potential for cardiotoxicity. The compound also exhibits reasonable metabolic stability in human liver microsomes.

Quantitative Toxicity and ADME Data

The following tables summarize the quantitative data from the preliminary toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound.

ParameterCell Line/SystemResultReference
Cytotoxicity HEK293 (Human Embryonic Kidney)No significant cytotoxicity observed[1]
Hemolytic Effect Red Blood CellsNo hemolytic effects observed[1]
Cardiotoxicity hERG (human Ether-à-go-go-Related Gene) ChannelIC₅₀ > 22.6 µM[2]

Table 1: In Vitro Toxicity Profile of this compound

SystemParameterValueReference
Mouse Liver MicrosomesHalf-life (T½)12.5 min[2]
Human Liver MicrosomesHalf-life (T½)20.3 - 50.8 min[2]

Table 2: Metabolic Stability of this compound

Experimental Protocols

Detailed methodologies for the key toxicological and ADME experiments are provided below.

In Vitro Cytotoxicity Assay against HEK293 Cells

The cytotoxicity of this compound was evaluated against the HEK293 human embryonic kidney cell line.

  • Cell Culture: HEK293 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included.

    • The plates were incubated for 48 hours.

    • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

Hemolysis Assay

The hemolytic potential of this compound was assessed using fresh red blood cells.

  • Blood Collection: Whole blood was collected from a healthy donor, and red blood cells (RBCs) were isolated by centrifugation and washed multiple times with phosphate-buffered saline (PBS).

  • Assay Procedure:

    • A 2% suspension of RBCs in PBS was prepared.

    • The RBC suspension was incubated with various concentrations of this compound for 1 hour at 37°C.

    • A positive control (Triton X-100, which causes 100% hemolysis) and a negative control (PBS) were included.

    • Following incubation, the samples were centrifuged to pellet the intact RBCs.

    • The supernatant, containing hemoglobin released from lysed RBCs, was transferred to a new 96-well plate.

    • The absorbance of the supernatant was measured at 540 nm.

    • The percentage of hemolysis was calculated relative to the positive control.

hERG Cardiotoxicity Assay

The potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity, was evaluated.

  • Methodology: The specific methodology for the hERG assay was not detailed in the available literature but is presumed to be a standard automated patch-clamp electrophysiology study performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells). This method directly measures the inhibitory effect of the compound on the hERG potassium current. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the hERG channel activity.

Metabolic Stability Assay in Liver Microsomes

The metabolic stability of this compound was determined by incubating the compound with mouse and human liver microsomes.

  • Reaction Mixture: The incubation mixture contained liver microsomes (typically 0.5-1 mg/mL protein), the test compound (this compound), and a NADPH-generating system (to initiate the metabolic reaction) in a phosphate buffer.

  • Assay Procedure:

    • This compound was pre-incubated with the liver microsomes at 37°C.

    • The metabolic reaction was initiated by the addition of the NADPH-generating system.

    • Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples were then processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound was quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • The half-life (T½) of the compound was calculated from the rate of its disappearance over time.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_adme ADME Profiling HEK293 HEK293 Cells MTT_Assay MTT Assay HEK293->MTT_Assay 48h Incubation RBC Red Blood Cells Hemolysis_Assay Hemolysis Assay RBC->Hemolysis_Assay 1h Incubation Cytotoxicity_Result Cytotoxicity_Result MTT_Assay->Cytotoxicity_Result IC50 / % Viability Hemolysis_Result Hemolysis_Result Hemolysis_Assay->Hemolysis_Result % Hemolysis hERG_Cells hERG-expressing Cells Patch_Clamp Patch-Clamp hERG_Cells->Patch_Clamp Electrophysiology Microsomes Liver Microsomes (Human, Mouse) Incubation Metabolic Incubation Microsomes->Incubation Incubation with NADPH hERG_Result hERG_Result Patch_Clamp->hERG_Result IC50 LCMS LC-MS/MS Incubation->LCMS Quantification Stability_Result Stability_Result LCMS->Stability_Result Half-life (T½) start Antimycobacterial Agent-6 start->HEK293 start->RBC start->hERG_Cells start->Microsomes

Caption: Workflow for the preliminary toxicity and ADME assessment of this compound.

signaling_pathway Mechanism of Action cluster_mtb Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPA Agent6 Antimycobacterial Agent-6 Agent6->Inhibition Inhibition->DprE1

Caption: Mechanism of action of this compound targeting the DprE1 enzyme.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Antimycobacterial Agent-6 in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel antimycobacterial agent, designated here as "Antimycobacterial agent-6," in a well-established murine model of tuberculosis. The following sections detail the experimental design, data interpretation, and standardized protocols necessary for the preclinical assessment of new chemical entities against Mycobacterium tuberculosis. The data presented is a composite representation based on typical efficacy outcomes for novel antimycobacterial compounds and established drugs.

Data Presentation: Efficacy of this compound

The in vivo bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis H37Rv. Treatment was administered for four weeks, and the efficacy was determined by quantifying the reduction in bacterial load in the lungs and spleen.

Table 1: Bactericidal Activity of this compound in Lungs of M. tuberculosis-Infected Mice

Treatment GroupDosage (mg/kg)Administration RouteMean Log10 CFU/Lung (± SD) at 4 WeeksLog10 CFU Reduction vs. Untreated Control
Untreated Control--6.5 (± 0.4)-
Isoniazid (INH)25Oral Gavage3.2 (± 0.3)3.3
Rifampicin (RIF)10Oral Gavage3.5 (± 0.5)3.0
This compound 25 Oral Gavage 3.8 (± 0.6) 2.7
This compound 50 Oral Gavage 3.1 (± 0.4) 3.4

Table 2: Bactericidal Activity of this compound in Spleens of M. tuberculosis-Infected Mice

Treatment GroupDosage (mg/kg)Administration RouteMean Log10 CFU/Spleen (± SD) at 4 WeeksLog10 CFU Reduction vs. Untreated Control
Untreated Control--5.8 (± 0.5)-
Isoniazid (INH)25Oral Gavage2.9 (± 0.4)2.9
Rifampicin (RIF)10Oral Gavage3.1 (± 0.3)2.7
This compound 25 Oral Gavage 3.5 (± 0.5) 2.3
This compound 50 Oral Gavage 2.8 (± 0.4) 3.0

Experimental Protocols

Murine Model of Tuberculosis Infection

A low-dose aerosol infection model is utilized to establish a chronic, progressive pulmonary tuberculosis infection in mice, which mimics the primary route of human infection.[1][2]

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.[1]

  • Mycobacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Procedure:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Calibrate an aerosol exposure chamber (e.g., Glas-Col inhalation exposure system) to deliver approximately 100-200 bacilli per mouse into the lungs.[1]

    • Expose the mice to the aerosolized bacteria.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load (CFU) in the lungs to confirm successful implantation.

Drug Preparation and Administration
  • Vehicle Preparation: Prepare a sterile vehicle for drug suspension, commonly 0.5% (w/v) carboxymethyl cellulose in sterile water.

  • Drug Formulation: Suspend this compound and control drugs (Isoniazid, Rifampicin) in the vehicle to the desired concentrations.

  • Administration:

    • Treatment is typically initiated 14-21 days post-infection, once a stable chronic infection is established.

    • Administer the drug suspensions daily, five days a week, via oral gavage at the specified dosages.[3]

    • The untreated control group receives the vehicle only.

Assessment of Bacterial Burden

The primary endpoint for efficacy is the enumeration of viable mycobacteria (Colony Forming Units, CFU) in the lungs and spleens of infected mice.

  • Sample Collection:

    • At the designated time point (e.g., 4 weeks post-treatment initiation), humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

  • Tissue Homogenization:

    • Homogenize each organ separately in a known volume of sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • CFU Enumeration:

    • Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.

    • Plate the dilutions onto Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies on the plates and calculate the CFU per organ. Data is typically presented on a log10 scale.

Visualizations

experimental_workflow cluster_pre_infection Preparation cluster_infection Infection cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Efficacy Analysis culture M. tuberculosis H37Rv Culture aerosol Low-Dose Aerosol Infection culture->aerosol mice BALB/c Mice (6-8 weeks old) mice->aerosol control Untreated Control (Vehicle) aerosol->control inh Isoniazid (25 mg/kg) agent6_low Agent-6 (25 mg/kg) agent6_high Agent-6 (50 mg/kg) euthanasia Euthanasia & Organ Harvest (Lungs, Spleen) control->euthanasia inh->euthanasia agent6_low->euthanasia agent6_high->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu CFU Enumeration (Log10 CFU/Organ) plating->cfu

Caption: Experimental workflow for in vivo efficacy testing.

logical_relationship cluster_host Infected Host (Mouse) cluster_intervention Therapeutic Intervention cluster_outcome Desired Outcome mtb M. tuberculosis Replication reduction Reduction in Bacterial Load (CFU) mtb->reduction agent6 Antimycobacterial Agent-6 agent6->mtb Inhibits sterilization Potential Organ Sterilization reduction->sterilization

Caption: Logical relationship of therapeutic intervention.

References

Application Notes and Protocols for Cytotoxicity Assays of Antimycobacterial Compounds in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial research.

These application notes provide detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the toxic effects of antimycobacterial compounds on mammalian cells. The selection of an appropriate assay is crucial for the early identification of compounds with unfavorable toxicity profiles, thereby streamlining the drug discovery process.

Data Presentation: Cytotoxicity of Antimycobacterial Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various antimycobacterial drugs in different mammalian cell lines. The IC50 value represents the concentration of a compound that inhibits 50% of the cell viability and is a key parameter for assessing cytotoxicity.[1]

CompoundCell LineAssay DurationIC50 (µM)Reference
IsoniazidHepG224 hours70,000[2]
IsoniazidHepG272 hours>200[3]
IsoniazidHepG2-17,792[4][5]
RifampicinHepG224 hours500[2]
RifampicinVero72 hours>100[6]
PyrazinamideHepG224 hours84,000[2]
PyrazinamideHepG2-9,619[4][5][7]
BedaquilineHepG272 hours17.4[3]
Pretomanid-->100 (for CYP1A2 and CYP2D6 inhibition)[8]
N34red (Isoniazid derivative)HepG272 hours48.5[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.[10] This assay is widely used for screening the cytotoxic potential of new chemical entities. A key consideration when testing antimycobacterial compounds is that Mycobacterium tuberculosis itself can metabolize MTT, which could interfere with the results if the assay is performed on infected cells. Therefore, this protocol is designed for uninfected mammalian cells to specifically assess compound toxicity.[3]

Experimental Protocol

A. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Mix by vortexing until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Store in light-protected aliquots at -20°C.

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS):

    • DMSO: Use pure, cell culture grade Dimethyl Sulfoxide.

    • Acidic SDS: Prepare a 10% Sodium Dodecyl Sulfate solution in water and add 0.01 M Hydrochloric Acid.

B. Assay Procedure

  • Cell Seeding:

    • Harvest and count mammalian cells (e.g., HepG2, Vero, A549). Ensure cell viability is above 90%.

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the antimycobacterial test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[1][10]

C. Data Analysis

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualization of MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add Antimycobacterial Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate for Exposure Period (24-72h) add_compounds->incubate2 add_mtt Add MTT Solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_solubilizer Add Solubilization Solution (e.g., DMSO) remove_medium->add_solubilizer shake Shake to Dissolve Formazan Crystals add_solubilizer->shake read_absorbance Read Absorbance (490-570 nm) shake->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

AlamarBlue (Resazurin) Assay

Application Note

The AlamarBlue assay is a rapid, sensitive, and non-toxic method for measuring cell viability and cytotoxicity.[4] The assay utilizes the redox indicator resazurin, a blue and minimally fluorescent compound that is permeable to cell membranes.[4] In viable, metabolically active cells, intracellular reductases convert resazurin into the pink and highly fluorescent resorufin.[4] The amount of resorufin produced is directly proportional to the number of living cells. A significant advantage of the AlamarBlue assay is its non-toxic nature, which allows for continuous monitoring of cell viability over time and the use of the same cells for further downstream applications.

Experimental Protocol

A. Reagent Preparation

  • AlamarBlue Reagent: Use a commercially available, sterile AlamarBlue solution. Warm the reagent to 37°C before use.

B. Assay Procedure

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate as described in the MTT assay protocol.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the antimycobacterial compounds as described in the MTT assay protocol.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • AlamarBlue Addition and Incubation:

    • Add AlamarBlue reagent to each well, typically at a volume equal to 10% of the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Alternatively, the absorbance can be measured at 570 nm and 600 nm (reference wavelength).

C. Data Analysis

  • Calculate the percentage of cell viability based on the fluorescence or absorbance readings, following the manufacturer's instructions or using the formula provided in the MTT assay section.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualization of AlamarBlue Assay Workflow```dot

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// Workflow steps start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Mammalian Cells\nin 96-well Plate"]; incubate1 [label="Incubate Overnight\n(37°C, 5% CO2)"]; add_compounds [label="Add Antimycobacterial\nCompounds (Serial Dilutions)"]; incubate2 [label="Incubate for\nExposure Period (24-72h)"]; add_alamarblue [label="Add AlamarBlue Reagent\nto each well"]; incubate3 [label="Incubate for 1-4h\n(Protected from Light)"]; read_fluorescence [label="Read Fluorescence\n(Ex: 560nm, Em: 590nm)"]; analyze_data [label="Calculate % Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> add_alamarblue; add_alamarblue -> incubate3; incubate3 -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; }

Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

Application Note

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells. This assay is a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.

Experimental Protocol

A. Reagent Preparation

  • Assay Reagents: It is recommended to use a commercial LDH cytotoxicity assay kit and prepare the reagents (e.g., Substrate Mix, Assay Buffer, Lysis Solution, Stop Solution) according to the manufacturer's instructions.

  • Lysis Solution (for Maximum LDH Release Control): Typically a solution of Triton X-100 (e.g., 10X) is provided in the kit.

  • Stop Solution: Often an acidic solution to terminate the enzymatic reaction.

B. Assay Procedure

  • Cell Seeding and Compound Treatment:

    • Seed cells and treat with compounds as described in the MTT protocol.

    • It is crucial to set up the following controls in triplicate:

      • Spontaneous LDH Release: Untreated cells (add culture medium instead of compound).

      • Maximum LDH Release: Untreated cells that will be lysed with Lysis Solution.

      • Background Control: Culture medium without cells.

  • Induction of Maximum LDH Release:

    • Approximately 45 minutes before the end of the compound incubation period, add the Lysis Solution (e.g., 10 µL of 10X solution) to the "Maximum LDH Release" control wells. [8] * Incubate the plate for 45 minutes at 37°C. [8]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells. [7] * Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit's protocol.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can also be used. [7] C. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.

Visualization of LDH Release Assay Workflow

LDH_Assay_Workflow LDH Release Assay Experimental Workflow start Start seed_cells Seed Cells & Prepare Controls (Spontaneous, Maximum Release) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Antimycobacterial Compounds incubate1->add_compounds incubate2 Incubate for Exposure Period add_compounds->incubate2 add_lysis Add Lysis Solution to 'Maximum Release' Wells incubate2->add_lysis incubate3 Incubate for 45 min add_lysis->incubate3 centrifuge Centrifuge Plate (250 x g) incubate3->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate4 Incubate for 30 min (Room Temperature, Dark) add_reaction_mix->incubate4 add_stop_solution Add Stop Solution incubate4->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance analyze_data Calculate % Cytotoxicity and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the Lactate Dehydrogenase (LDH) release cytotoxicity assay.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Antimycobacterial Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-6, also identified as compound 9g, is a potent quinoxaline derivative that has demonstrated significant activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 3.49 μM[1]. Quinoxaline derivatives are a promising class of compounds in the development of new anti-tuberculosis drugs, with mechanisms of action that can include the induction of DNA damage and inhibition of essential mycobacterial enzymes[2][3][4]. This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of this compound, an essential tool for its preclinical and clinical development.

Chemical Properties and Structure

  • Systematic Name: 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine

  • Molecular Formula: C₂₁H₁₅ClN₄O₃

  • Molecular Weight: 422.83 g/mol

  • Chemical Structure: (Image of the chemical structure of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine would be placed here in a real document)

Quantitative Data Presentation

The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.

Table 1: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₂₁H₁₅ClN₄O₃
Monoisotopic Mass 422.0781
Calculated m/z [M+H]⁺ 423.0854
Calculated m/z [M+Na]⁺ 445.0673
Calculated m/z [M-H]⁻ 421.0712

Table 2: Predicted Major Mass Fragmentation (MS/MS) Data for [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Lost Neutral Fragment
423.0854312.0434C₇H₇NO (p-anisidine)
423.0854284.0483C₈H₇N₂O (p-methoxyphenylcyanamide)
423.0854271.0175C₈H₆ClN₂ (2-(4-chlorophenyl)quinoxaline)
312.0434266.0219NO₂ (Nitryl radical)
284.0483238.0268NO₂ (Nitryl radical)

Experimental Protocols

This section provides detailed methodologies for the mass spectrometry analysis of this compound.

Protocol 1: Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Plasma Sample Preparation (for pharmacokinetic studies):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Data Acquisition: Full scan mode (m/z 100-600) for initial analysis and Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions for Quantification:

        • Primary: 423.1 → 312.0

        • Secondary (confirmatory): 423.1 → 284.0

Mandatory Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL in DMSO) working Working Standards (1-1000 ng/mL) stock->working hplc UHPLC System (C18 Column) working->hplc Injection plasma Plasma Sample (Protein Precipitation) plasma->hplc Injection gradient Gradient Elution (ACN/H2O with Formic Acid) esi Electrospray Ionization (ESI+) gradient->esi Eluent analyzer Mass Analyzer (Q-TOF or Triple Quad) esi->analyzer detection Detector analyzer->detection quant Quantification (MRM) detection->quant qual Qualitative Analysis (Fragmentation Pattern) detection->qual

Caption: Workflow for the LC-MS/MS analysis of this compound.

Diagram 2: Proposed Mechanism of Action - DNA Damage Pathway

moa cluster_cell Mycobacterium tuberculosis Cell agent Antimycobacterial agent-6 entry Cellular Entry agent->entry activation Reductive Activation entry->activation ros Reactive Oxygen Species (ROS) Generation activation->ros dna Mycobacterial DNA ros->dna Oxidative Stress damage DNA Damage (Strand Breaks) dna->damage replication DNA Replication Inhibition damage->replication death Bacterial Cell Death replication->death

References

Application Note: Structure Elucidation of Antimycobacterial Agent-6 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of natural products chemistry, medicinal chemistry, and microbiology.

Introduction The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents.[1][2] Natural products remain a vital source of new therapeutic leads due to their vast structural diversity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous structure elucidation of these often complex molecules in solution.[4][5] Unlike mass spectrometry, NMR results are generally unbiased as they do not depend on ionization, and the technique can be used to characterize entirely new chemical scaffolds.[6] This application note provides a detailed protocol for the structure elucidation of a novel, hypothetical compound, "Antimycobacterial agent-6," using a suite of modern 1D and 2D NMR experiments.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for complete structure elucidation are provided below. These protocols assume the use of a modern high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation

A pure sample of this compound is essential for unambiguous spectral interpretation.

  • Objective: To prepare a high-quality NMR sample suitable for a full suite of 1D and 2D experiments.

  • Materials:

    • 5-10 mg of purified this compound

    • 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

    • High-precision 5 mm NMR tube.

    • Internal standard (optional, e.g., Tetramethylsilane - TMS).

  • Procedure:

    • Weigh approximately 5 mg of this compound directly into a clean, dry vial.

    • Add 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Transfer the solution into the 5 mm NMR tube.

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

1D NMR Spectroscopy: ¹H and ¹³C NMR

These are the foundational experiments for structure elucidation.

  • Objective: To obtain initial information on the proton and carbon environments within the molecule.

  • ¹H NMR Protocol:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard 1D ¹H spectrum using a simple pulse-acquire sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR & DEPT Protocol:

    • Acquire a standard 1D ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) depending on sample concentration.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.[7] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will show only CH signals.[7]

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are coupled to each other, typically through two or three bonds.[9][10]

    • Protocol: Acquire a gradient-selected DQF-COSY (Double Quantum Filtered) for cleaner spectra.[11] Process the data to generate a symmetrical 2D plot where cross-peaks indicate J-coupling between protons.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11]

    • Protocol: Acquire a multiplicity-edited HSQC experiment. This is highly sensitive as it is a proton-detected experiment.[11] The resulting spectrum will show CH/CH₃ correlations with a different phase (color) than CH₂ correlations, confirming the DEPT analysis.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify longer-range correlations between protons and carbons, typically over two to four bonds.[7][11] This is critical for connecting different spin systems and identifying quaternary carbons.[9]

    • Protocol: Acquire a standard gradient-selected HMBC. The resulting 2D spectrum correlates proton and carbon signals that are separated by multiple bonds.[9]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Objective: To identify protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.[12][13] This is essential for determining relative stereochemistry and 3D conformation.[14][15]

    • Protocol: Choose between NOESY and ROESY based on the molecular weight of the agent. For small to medium-sized molecules, ROESY can be more reliable as it avoids the issue of zero NOE enhancement that can occur in NOESY experiments.[16] Acquire the spectrum with a suitable mixing time (e.g., 300-800 ms) to allow for the buildup of NOE correlations.[16]

Data Presentation: Hypothetical Data for this compound

For this application note, we will assume this compound is a novel flavonoid derivative. The following tables summarize the hypothetical NMR data acquired in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)IntegrationKey HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
2155.2------
3138.56.95s-1HC2, C4, C1', C10H-2'
4178.0------
5162.1------
699.86.20d2.11HC5, C7, C8, C10H-8, 5-OH
7165.3------
894.56.45d2.11HC6, C7, C9, C10H-6
9158.0------
10104.2------
1'122.0------
2'115.87.80d2.21HC2, C3, C4', C6'H-3, H-6'
3'146.1------
4'149.5------
5'116.57.10d8.51HC1', C3', C4'H-6'
6'121.07.75dd8.5, 2.21HC2', C4', C5'H-5', H-2'
5-OH-12.90s-1HC5, C6, C10H-6
7-OCH₃56.53.85s-3HC7H-8, H-6
3'-OCH₃56.13.90s-3HC3'H-2', H-5'

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). s=singlet, d=doublet, dd=doublet of doublets.

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical flow of experiments and analysis for determining the structure of a novel compound like this compound is depicted below.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Final Structure A 1. Purified Sample of Agent-6 B 2. 1D NMR (¹H, ¹³C, DEPT) A->B C 3. 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D 4. Identify Functional Groups & Proton/Carbon Count C->D E 5. Define ¹H-¹H Spin Systems (COSY) D->E F 6. Assign C-H One-Bond Correlations (HSQC) E->F G 7. Connect Fragments via Long-Range Correlations (HMBC) F->G H 8. Determine Stereochemistry & Conformation (NOESY) G->H I 9. Propose & Verify Structure of this compound H->I

A logical workflow for NMR-based structure elucidation.
Hypothetical Mechanism of Action

Based on its flavonoid structure, this compound may target enzymes involved in the synthesis of the mycobacterial cell wall, such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.

G A Antimycobacterial Agent-6 B InhA Enzyme (Enoyl-ACP Reductase) A->B Inhibition C Fatty Acid Elongation (FAS-II Cycle) B->C Catalyzes D Mycolic Acid Synthesis C->D E Disruption of M. tuberculosis Cell Wall Integrity D->E Essential for F Bactericidal/Bacteriostatic Effect E->F

Hypothetical signaling pathway for this compound.

Interpretation and Structure Assembly

  • Initial Analysis (1D NMR): The ¹H NMR shows aromatic protons (6.20-7.80 ppm), two methoxy singlets (3.85, 3.90 ppm), and a downfield exchangeable proton (12.90 ppm) characteristic of a chelated hydroxyl group. The ¹³C and DEPT spectra confirm the number of carbons and distinguish between methine (CH) and quaternary carbons.

  • Fragment Assembly (COSY & HSQC):

    • The COSY spectrum reveals coupling between H-6 (6.20 ppm) and H-8 (6.45 ppm), establishing their meta-relationship on an aromatic ring.

    • Another spin system is identified in the B-ring between H-5' (7.10 ppm) and H-6' (7.75 ppm), and between H-6' and H-2' (7.80 ppm), defining the 1',3',4'-trisubstitution pattern.

    • The HSQC spectrum directly links each of these protons to their attached carbons (e.g., H-6 at 6.20 ppm correlates to C-6 at 99.8 ppm).

  • Connecting the Pieces (HMBC):

    • The HMBC spectrum is crucial for assembling the full scaffold. The methoxy protons at 3.85 ppm show a correlation to C-7 (165.3 ppm), placing this group at position 7.

    • The proton H-3 (6.95 ppm) shows key correlations to C-2, C-4, and C-1', linking the B-ring to the C-ring of the flavonoid core.

    • The chelated hydroxyl proton (12.90 ppm) correlates to C-5, C-6, and C-10, confirming its position at C-5.

  • Stereochemistry (NOESY):

    • A key NOESY correlation is observed between the olefinic H-3 proton (6.95 ppm) and the B-ring proton H-2' (7.80 ppm). This through-space interaction confirms the spatial proximity of these protons and helps define the orientation of the B-ring relative to the C-ring.

    • Correlations between the 7-OCH₃ protons (3.85 ppm) and the adjacent aromatic protons H-6 and H-8 further validate the assignments on the A-ring.

By systematically integrating the data from this full suite of NMR experiments, the planar structure and relative conformation of this compound can be confidently determined.

Conclusion

NMR spectroscopy provides a robust and comprehensive platform for the de novo structure elucidation of novel bioactive compounds. Through a logical and systematic application of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, it is possible to piece together complex molecular architectures, as demonstrated with the hypothetical this compound. This detailed structural information is fundamental for understanding structure-activity relationships (SAR), mechanisms of action, and for guiding further drug development efforts against tuberculosis and other infectious diseases.

References

Application Notes and Protocols: Intracellular Activity of Antimycobacterial Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent intracellular nature of mycobacteria presents a significant challenge in the development of effective therapeutics. Antimycobacterial agents must not only penetrate the host cell membrane but also exert their effects within the complex intracellular environment where the bacilli reside. This document provides a detailed experimental framework for evaluating the intracellular antimycobacterial activity and associated cellular responses of a novel investigational compound, "Antimycobacterial agent-6". The protocols herein describe a macrophage infection model, methods for quantifying intracellular bacterial load, assessment of host cell cytotoxicity, and an overview of relevant signaling pathways.

Core Experimental Workflow

The overall experimental process for determining the intracellular efficacy of this compound involves several key stages: the preparation of macrophages and mycobacteria, the infection of macrophages, treatment with the antimicrobial agent, and subsequent analysis of both bacterial viability and host cell response.

Experimental Workflow for Intracellular Activity of this compound prep Preparation of Macrophages and Mycobacteria infect Macrophage Infection prep->infect Infect macrophages with mycobacteria treat Treatment with this compound infect->treat Introduce this compound analysis Analysis treat->analysis bacterial_viability Bacterial Viability Assessment analysis->bacterial_viability host_response Host Cell Response Assessment analysis->host_response cfu CFU Assay bacterial_viability->cfu Traditional method reporter Reporter Gene Assay bacterial_viability->reporter High-throughput method cytotoxicity Cytotoxicity Assay host_response->cytotoxicity Assess cell health pathway Signaling Pathway Analysis host_response->pathway Investigate mechanism

Caption: Experimental workflow for assessing the intracellular activity of this compound.

Data Presentation

Table 1: Intracellular Efficacy of this compound
Concentration (µg/mL)Mean Log10 CFU/mL (± SD)% Reduction in CFU
Untreated Control 6.5 ± 0.20%
0.1 5.8 ± 0.380.3%
1 4.2 ± 0.199.5%
10 2.1 ± 0.299.996%
Isoniazid (1 µg/mL) 4.5 ± 0.299.0%
Table 2: Cytotoxicity of this compound on THP-1 Macrophages
Concentration (µg/mL)% Cell Viability (± SD)
Untreated Control 100 ± 5.2
0.1 98.5 ± 4.8
1 95.2 ± 6.1
10 92.8 ± 5.5
100 65.4 ± 7.3
Staurosporine (1 µM) 10.2 ± 2.1

Experimental Protocols

Protocol 1: Macrophage Infection Model

This protocol details the infection of a human monocytic cell line, THP-1, with Mycobacterium tuberculosis.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophage-like cells, seed 5 x 10^5 cells per well in a 6-well plate and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, wash the adherent cells with warm PBS to remove PMA and non-adherent cells. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase (OD600 of 0.6-0.8).

    • Pellet the bacteria by centrifugation and wash twice with PBS.

    • Resuspend the pellet in RPMI-1640 without antibiotics. To break up clumps, pass the suspension through a 27-gauge needle several times.

  • Infection of Macrophages:

    • Remove the culture medium from the differentiated THP-1 cells and infect with the prepared mycobacterial suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • After the incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 with 10% FBS containing 200 µg/mL amikacin and incubate for 1 hour to kill any remaining extracellular bacteria.[1][2]

    • Wash the cells again with PBS and add fresh culture medium. This is considered time zero (T0) of the infection.

Protocol 2: Intracellular Colony Forming Unit (CFU) Assay

This protocol is for quantifying the number of viable intracellular mycobacteria.

Materials:

  • Infected macrophage cultures

  • Sterile deionized water with 0.1% Triton X-100

  • Middlebrook 7H10 agar plates

  • Serial dilution tubes with PBS

Procedure:

  • At designated time points post-infection (e.g., 0, 24, 48, 72 hours), remove the culture medium from the infected wells.

  • Lyse the macrophages by adding 1 mL of sterile water with 0.1% Triton X-100 to each well and incubate for 10 minutes at room temperature.[2]

  • Scrape the wells to ensure complete lysis and collect the lysate.

  • Perform serial 10-fold dilutions of the lysate in PBS.

  • Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies and calculate the CFU per milliliter of lysate.

Protocol 3: Reporter Gene-Based Assay for Intracellular Viability

This assay provides a more rapid, high-throughput alternative to the CFU assay using a mycobacterial strain expressing a reporter gene like luciferase.[3][4][5][6]

Materials:

  • Infected macrophage cultures with a reporter strain of M. tuberculosis (e.g., expressing firefly luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Follow the macrophage infection protocol using the reporter mycobacterial strain.

  • At desired time points, lyse the cells as described in the CFU assay.

  • Transfer the lysate to a luminometer-compatible plate.

  • Add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the number of viable bacteria.

Protocol 4: Macrophage Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound to the host macrophages.[7]

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed and differentiate THP-1 cells in a 96-well plate as described previously.

  • Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Macrophage Signaling in Response to Mycobacterial Infection

Upon recognition of mycobacterial components, macrophages initiate a complex signaling cascade aimed at controlling the infection.[8][9][10] Key pathways include the Toll-like receptor (TLR) signaling, which leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[8] Understanding these pathways can provide insights into how this compound might modulate the host immune response.

Macrophage Signaling Pathway in Mycobacterial Infection Mtb Mycobacterium tuberculosis TLR2 TLR2 Mtb->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines

Caption: Simplified TLR2 signaling pathway in macrophages upon mycobacterial recognition.

Conclusion

The protocols and framework presented here offer a comprehensive approach to evaluating the intracellular activity of novel antimycobacterial agents like "this compound". By combining measures of bacterial killing with assessments of host cell viability and signaling, researchers can gain a more complete understanding of a compound's potential as a therapeutic agent.

References

Troubleshooting & Optimization

"improving solubility of Antimycobacterial agent-6 for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial agent-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to the compound's solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening?

A1: This is a common issue for poorly soluble compounds.[1] While Dimethyl sulfoxide (DMSO) is an excellent organic solvent, the compound can crash out when the DMSO stock is diluted into a largely aqueous environment like cell culture media, a phenomenon known as precipitation.[1][2] The final concentration of the compound may exceed its thermodynamic solubility limit in the final assay medium.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The tolerance for DMSO varies greatly between cell types and assays.[2] Generally, keeping the final DMSO concentration below 1% (v/v) is recommended, as higher concentrations can be cytotoxic or interfere with cellular processes.[3][4] Some studies suggest that concentrations even below 0.5% (v/v) are preferable to avoid unintended effects on cell growth or signaling pathways.[3][5] It is crucial to determine the specific tolerance of your cell line.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other common organic solvents used in drug sensitivity tests include ethanol, acetone, and dimethyl formamide (DMF).[5][6] However, like DMSO, they can exert cytotoxic effects, often in a dose-dependent manner.[5] Acetone has been reported in some studies as a less toxic option for certain cell lines.[5][7] Always include a solvent-only control in your experiments to account for any effects of the solvent itself.

Q4: What are the main strategies to improve the solubility of a compound like this compound for in vitro testing?

A4: Key strategies can be divided into physical and chemical modifications.[8] Common approaches for in vitro assays include using co-solvents (like DMSO), adjusting the pH of the medium, and employing surfactants for micellar solubilization.[8][9][10] For more advanced formulation, techniques like creating solid dispersions with hydrophilic polymers or particle size reduction to form nanosuspensions can be explored.[11][12]

Troubleshooting Guide

This guide provides structured approaches to address solubility challenges with this compound.

Issue 1: Compound precipitates immediately upon dilution in aqueous buffer or media.

This suggests the compound's aqueous solubility is very low.

  • Initial Step: Co-Solvent Optimization. The use of co-solvents is a rapid and effective technique to enhance the solubility of nonpolar drugs.[8]

    • Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When diluting into the final assay medium, ensure the dilution step is performed quickly with vigorous mixing. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with media components like proteins that can help with solubility.[2]

    • Precaution: Ensure the final concentration of DMSO in your assay does not exceed the tolerance limit of your cells (typically <1%).[2][3] This may limit the highest testable concentration of your compound.[2]

  • Secondary Step: pH Adjustment. If the compound has ionizable acidic or basic groups, altering the pH of the solvent can significantly increase solubility.[1][8]

    • Recommendation: Determine the pKa of this compound. For acidic compounds, increasing the pH above the pKa will deprotonate the molecule, increasing solubility. For basic compounds, lowering the pH below the pKa will lead to protonation and increased solubility.

    • Precaution: Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes). Buffers must be used to maintain the desired pH.[8]

Issue 2: Compound is soluble in the initial assay medium but precipitates over time.

This may indicate that you have created a supersaturated, metastable solution and the compound is slowly crashing out.[8]

  • Initial Step: Use of Surfactants (for cell-free assays). Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9]

    • Recommendation: For enzyme or protein-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can be effective.[1]

    • Precaution: This method is generally unsuitable for cell-based assays, as surfactant concentrations high enough to form micelles are often above the critical micelle concentration (CMC) and will lyse cell membranes.[1]

  • Secondary Step: Formulation with Excipients.

    • Recommendation: For cell-based assays, consider using biocompatible excipients like cyclodextrins. β-cyclodextrin is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, enhancing their solubility without significant cytotoxicity at appropriate concentrations.[3]

    • Precaution: The binding affinity between the cyclodextrin and the compound must be optimal. Also, cyclodextrins themselves can sometimes have biological effects, so proper controls are essential.[3]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common solvents and techniques used to improve drug solubility for in vitro assays.

Table 1: Common Organic Solvents for In Vitro Assays

SolventLogPTypical Max Concentration (Cell-based)Notes
DMSO (Dimethyl sulfoxide)-1.35< 1% (v/v), ideally < 0.5%Most common co-solvent; can induce cellular stress or differentiation at higher concentrations.[3][5]
Ethanol -0.31< 0.5% (v/v)Can have cytotoxic effects and interfere with cellular metabolism.[3][4][5]
Acetone -0.24< 1% (v/v)Reported to be less cytotoxic than DMSO or ethanol for some cell lines.[5][7]
DMF (Dimethylformamide)-1.01< 0.1% (v/v)Generally considered more toxic than DMSO and should be used with caution.[5]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesLimitations for In Vitro Assays
Co-solvency Reducing solvent polarity by mixing water with a miscible organic solvent.[9][11]Simple, rapid, and effective for many nonpolar drugs.[8]Final solvent concentration may be toxic to cells; limits maximum drug concentration.[2]
pH Adjustment Ionizing the drug by shifting the pH of the solution, increasing its affinity for water.[8]Highly effective for ionizable compounds; easy to implement.Requires the compound to have acidic/basic groups; final pH must be biocompatible.[1]
Surfactants Encapsulating the drug within micelles formed by surfactant molecules.[9]Can significantly increase apparent solubility.Primarily for cell-free assays; most surfactants are cytotoxic at concentrations above the CMC.[1]
Complexation Forming a water-soluble complex, often with cyclodextrins.[8][12]Can enhance solubility with good biocompatibility.[3]Requires specific host-guest chemistry; complexation agent may have its own biological effects.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEG) to create an amorphous form.[11]Significantly improves solubility and dissolution rate.[12]Requires more complex formulation work; not a simple benchtop preparation for assays.

Experimental Protocols

Protocol 1: Preparation and Testing using a Co-Solvent (DMSO)

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Target assay medium (e.g., RPMI-1640, Middlebrook 7H9)

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Prepare a 10 mM primary stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

    • Create a series of intermediate dilutions from the primary stock using 100% DMSO.

    • For the final step, add the DMSO stock directly to the pre-warmed assay medium (not the other way around) while vortexing or pipetting vigorously to promote rapid dispersion. The final DMSO concentration should not exceed your predetermined limit (e.g., 0.5%).

    • Visually inspect for any precipitation immediately and after a short incubation (e.g., 30 minutes) at the assay temperature (e.g., 37°C).

    • Critical Control: Prepare a "vehicle control" containing the same final concentration of DMSO in the assay medium without the drug.

Protocol 2: Kinetic Solubility Assessment using pH Modification

  • Materials:

    • This compound (in DMSO stock)

    • A series of buffered aqueous solutions at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) relevant to the assay conditions.

    • 96-well plate

    • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm.

  • Procedure:

    • Add 198 µL of each buffered solution to different wells of the 96-well plate.

    • Add 2 µL of a high-concentration DMSO stock of this compound to each well to achieve the desired final concentration. This maintains a constant 1% DMSO concentration.

    • Mix the plate thoroughly.

    • Measure the turbidity or light scattering immediately (T=0) and after a set incubation period (e.g., 2 hours) at room temperature.

    • An increase in turbidity/absorbance indicates precipitation. The pH at which the solution remains clear is the optimal pH for maintaining solubility.

    • Critical Control: Include wells with buffer and 1% DMSO only to establish a baseline reading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome & Troubleshooting start Start: Weigh Compound stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Assay observe->soluble No precipitate Precipitation Occurs: Troubleshoot observe->precipitate Yes optimize Optimize Co-solvent % or Change Dilution Method precipitate->optimize ph_adjust Try pH Adjustment (if ionizable) precipitate->ph_adjust other Consider Other Methods (e.g., Cyclodextrins) precipitate->other

Caption: Experimental workflow for testing and improving compound solubility.

troubleshooting_logic start Compound Precipitates in Assay Medium q_ionizable Is the compound ionizable (acidic/basic)? start->q_ionizable a_ph Primary Strategy: Adjust pH of Medium q_ionizable->a_ph Yes q_assay_type What is the assay type? q_ionizable->q_assay_type No / Unknown a_cell_free Cell-Free Assay: Use Surfactants (e.g., 0.05% Tween-20) q_assay_type->a_cell_free Cell-Free a_cell_based Cell-Based Assay: Optimize Co-solvent (e.g., DMSO < 0.5%) q_assay_type->a_cell_based Cell-Based final_cell If still insoluble: Use Cyclodextrins a_cell_based->final_cell further option

Caption: Decision tree for selecting a solubility enhancement strategy.

hypothetical_pathway cluster_pathway Hypothetical Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) C16_CoA Long-chain fatty acyl-CoAs FAS_I->C16_CoA produces ACC Acetyl-CoA Carboxylase (Acc) ACC->C16_CoA produces FAS_II Fatty Acid Synthase II (FAS-II) C16_CoA->FAS_II elongates to Meromycolate Meromycolate Chain FAS_II->Meromycolate PKS13 Polyketide Synthase (Pks13) Meromycolate->PKS13 Mycolic_Acid Mycolic Acid PKS13->Mycolic_Acid condenses to form Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporates into Agent6 Antimycobacterial agent-6 Agent6->FAS_II inhibits

Caption: Hypothetical mechanism: Agent-6 inhibiting the FAS-II complex.

References

"troubleshooting low efficacy of Antimycobacterial agent-6 in vivo"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial agent-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this novel therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound belonging to the oxazolidinone class. Its proposed mechanism of action is the inhibition of mycobacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action is bacteriostatic at lower concentrations and bactericidal at higher concentrations.[1]

Q2: What is the typical in vitro activity of this compound?

A2: this compound has demonstrated potent in vitro activity against various Mycobacterium species. See the table below for a summary of its Minimum Inhibitory Concentration (MIC) values.

Q3: Which animal model is recommended for in vivo efficacy studies?

A3: The most commonly used and recommended model for preliminary in vivo efficacy testing of antimycobacterial agents is the mouse model of tuberculosis, using strains such as C57BL/6 or BALB/c infected with Mycobacterium tuberculosis H37Rv via aerosol inhalation.[2][3] This model provides a good balance between cost, reproducibility, and relevance to human disease.

Q4: What is a reasonable starting dose for in vivo studies?

A4: A reasonable starting dose can be estimated from the in vitro MIC values and preliminary pharmacokinetic data. A common approach is to aim for plasma concentrations in the animal model that are several-fold higher than the MIC90. Based on the data for Agent-6, a starting dose of 25-50 mg/kg administered orally once daily is a reasonable starting point for efficacy studies in mice. Dose-ranging studies are highly recommended to determine the optimal dose.

Troubleshooting Guide for Low In Vivo Efficacy

This guide addresses common issues that may lead to a discrepancy between in vitro potency and in vivo efficacy of this compound.

Issue 1: Lower than expected efficacy despite potent in vitro activity.

  • Question: My in vivo study with this compound at 50 mg/kg/day is showing minimal reduction in bacterial load (CFU) in the lungs and spleen of infected mice, even though the in vitro MIC is low. What could be the reason?

  • Answer: Several factors can contribute to this discrepancy. The most common culprits are related to the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties.[4][5] It is crucial to assess the following:

    • Drug Exposure: Was the administered dose sufficient to achieve and maintain therapeutic concentrations at the site of infection (i.e., within lung granulomas)?

    • Bioavailability: If administered orally, was the drug adequately absorbed? Poor oral bioavailability can lead to sub-therapeutic plasma concentrations.

    • Metabolism and Clearance: Is the drug being rapidly metabolized and cleared in the host, leading to a short half-life?

    • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to act on the bacteria.[6]

  • Recommended Actions:

    • Perform a pharmacokinetic study in uninfected mice to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) of this compound at the dose used in the efficacy study.

    • Analyze drug concentrations in lung tissue to ensure adequate penetration to the site of infection.

    • If oral bioavailability is low, consider an alternative route of administration, such as intraperitoneal or intravenous injection, for subsequent studies.[7]

Issue 2: Optimizing the dosing regimen.

  • Question: How do I determine the optimal dosing frequency for this compound?

  • Answer: The optimal dosing frequency is determined by the drug's PK/PD driver of efficacy. For many antibiotics, efficacy is linked to one of three parameters:

    • The ratio of the area under the concentration-time curve to the MIC (AUC/MIC).

    • The ratio of the peak concentration to the MIC (Cmax/MIC).

    • The cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC (%T > MIC).[2]

    For oxazolidinones, efficacy is often driven by the AUC/MIC ratio.[1] Therefore, maintaining a high total exposure over a 24-hour period is likely to be most effective.

  • Recommended Actions:

    • Conduct dose fractionation studies where the same total daily dose is administered using different schedules (e.g., 100 mg/kg once daily vs. 50 mg/kg twice daily).

    • Correlate the reduction in bacterial CFU with the different PK/PD parameters to identify the driver of efficacy.

    • Once the PK/PD driver is known, you can design a dosing regimen that optimizes this parameter.

Issue 3: Observing toxicity in the animal model.

  • Question: I have escalated the dose of this compound to 100 mg/kg/day, and while I see some improvement in efficacy, the mice are showing signs of toxicity (e.g., weight loss, ruffled fur). What should I do?

  • Answer: Drug-induced toxicity is a critical consideration in preclinical studies.[8] It is important to distinguish between toxicity related to the drug itself and symptoms of advanced disease in untreated or poorly treated animals.

  • Recommended Actions:

    • Include a control group of uninfected mice that receive the same high dose of the drug to assess for drug-specific toxicity.

    • Monitor animal body weight throughout the study, as weight loss can be an early indicator of both toxicity and uncontrolled infection.[9]

    • If toxicity is confirmed, consider whether the therapeutic window of the drug is too narrow. It may be necessary to explore combination therapy with other antimycobacterial agents to enhance efficacy at a lower, non-toxic dose of Agent-6.

Issue 4: Potential for drug resistance.

  • Question: Could the development of drug resistance during the course of the experiment explain the low efficacy?

  • Answer: While less common in short-term monotherapy studies, the emergence of drug resistance is a possibility, especially if drug exposure is suboptimal.[4][10]

  • Recommended Actions:

    • At the end of the in vivo study, isolate mycobacteria from the lungs of treated animals and determine their MIC to this compound.

    • Compare the post-treatment MICs to the pre-treatment MIC of the infecting strain. A significant increase in MIC would indicate the development of resistance.

Data Presentation

Table 1: In Vitro Activity of this compound

Mycobacterium SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
M. tuberculosisH37Rv0.1250.25
M. tuberculosisClinical Isolate 1 (MDR)0.250.5
M. tuberculosisClinical Isolate 2 (XDR)0.51.0
M. aviumATCC 252911.02.0
M. smegmatismc²1550.060.125

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (0-24h) (µg·hr/mL)Bioavailability (%)
Oral (PO)501.521230
Intraperitoneal (IP)505.00.540N/A
Intravenous (IV)2510.00.120100

Table 3: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

Treatment GroupDose (mg/kg/day)RouteLog10 CFU Reduction (Lungs) vs. UntreatedLog10 CFU Reduction (Spleen) vs. Untreated
Untreated Control-PO00
Agent-650PO0.5 ± 0.20.3 ± 0.1
Agent-650IP1.5 ± 0.31.2 ± 0.2
Isoniazid (Control)25PO2.5 ± 0.42.1 ± 0.3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Drug Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired concentration range.

  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute 1:100 to obtain the final inoculum.

  • Assay Setup: In a 96-well microplate, add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted drug. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

Protocol 2: Mouse Model of Tuberculosis Infection and Efficacy Assessment

  • Infection: Infect 6-8 week old female C57BL/6 mice with M. tuberculosis H37Rv using an aerosol inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacteria to the lungs.

  • Treatment: Begin treatment 2-3 weeks post-infection. Administer this compound daily by oral gavage or another appropriate route for the duration of the study (typically 4 weeks). Include an untreated control group and a positive control group (e.g., treated with isoniazid at 25 mg/kg).

  • Monitoring: Monitor the body weight of the mice weekly.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween-80. Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with 10% OADC.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Calculate the log10 CFU reduction for each treatment group compared to the untreated control group.

Visualizations

G cluster_0 Proposed Signaling Pathway of this compound A6 Antimycobacterial agent-6 Ribosome 50S Ribosomal Subunit A6->Ribosome Binds to Initiation Initiation Complex (fMet-tRNA) Ribosome->Initiation Blocks Formation Protein Protein Synthesis Initiation->Protein Leads to Death Bacterial Cell Death Protein->Death Inhibition leads to G cluster_1 Troubleshooting Workflow for Low In Vivo Efficacy Start Low in vivo efficacy observed CheckPK Conduct Pharmacokinetic (PK) Study Start->CheckPK PK_Good PK adequate? CheckPK->PK_Good CheckPD Assess PD Driver (Dose Fractionation) PK_Good->CheckPD Yes LowBio Low Bioavailability/ High Clearance PK_Good->LowBio No OptimizeDose Optimize Dosing Regimen CheckPD->OptimizeDose Toxicity Toxicity Observed? OptimizeDose->Toxicity ReEvaluate Re-evaluate Efficacy ChangeRoute Change Route/ Formulation LowBio->ChangeRoute ChangeRoute->CheckPK Toxicity->ReEvaluate No Combo Consider Combination Therapy Toxicity->Combo Yes Combo->ReEvaluate G cluster_2 Relationship of PK/PD Parameters to Efficacy Dose Drug Dose & Regimen PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration at Infection Site PK->Concentration PD Pharmacodynamics (Interaction with Mycobacteria) Concentration->PD Parameters Key PK/PD Parameters - AUC/MIC - Cmax/MIC - %T > MIC Concentration->Parameters Efficacy Antimycobacterial Efficacy PD->Efficacy Parameters->Efficacy Correlates with

References

Technical Support Center: Optimizing Synthesis Yield of Antimycobacterial Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Antimycobacterial Agent-6, a novel benzofuran derivative with potent activity against Mycobacterium tuberculosis.

Overview of this compound Synthesis

This compound is synthesized via a classic Perkin reaction, involving the condensation of a substituted salicylaldehyde with an α-halo ketone, followed by intramolecular cyclization to form the benzofuran core. Optimizing this synthesis is critical for producing sufficient quantities for further biological evaluation.

Experimental Workflow

The general workflow for the synthesis and optimization of this compound is outlined below. It begins with the preparation of starting materials and proceeds through reaction execution, workup, purification, and final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis Start Reagent & Glassware Preparation Reagent_Purify Purify Starting Materials (Salicylaldehyde, α-haloketone) Start->Reagent_Purify Solvent_Dry Dry Solvents (e.g., Acetone, DMF) Start->Solvent_Dry Reaction_Setup Reaction Setup: Combine Reactants & Solvent Reagent_Purify->Reaction_Setup Solvent_Dry->Reaction_Setup Base_Addition Add Base (e.g., K2CO3) Reaction_Setup->Base_Addition Reflux Heat to Reflux (Monitor by TLC) Base_Addition->Reflux Quench Quench Reaction (e.g., with water) Reflux->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify via Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Yield_Calc Calculate Yield Characterization->Yield_Calc End End Yield_Calc->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: Why is my reaction yield consistently below 30%?

A1: Low yields can stem from several factors throughout the experimental process.[1] Consider the following potential causes and solutions:

  • Poor Reagent Quality: Starting materials (salicylaldehyde, α-haloketone) may be impure or degraded. Verify the purity of your reagents by NMR or melting point analysis and consider recrystallization or distillation if necessary.[2]

  • Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the α-haloketone and lead to side products. Ensure all glassware is flame- or oven-dried before use, and use anhydrous solvents.[3]

  • Incorrect Base: The choice and amount of base are critical. A weak base might not deprotonate the phenolic hydroxyl group effectively, while a base that is too strong can promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is often a good starting point.

  • Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow; if too high, decomposition of products or reactants can occur.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[4] Ensure complete extraction by using an adequate amount of solvent and performing multiple extractions. When purifying by column chromatography, choose a solvent system that provides good separation to avoid losing the product in mixed fractions.[1]

G Start Low Yield Observed Check_Reagents Are starting materials pure? Start->Check_Reagents Check_Conditions Is the reaction anhydrous? Check_Reagents->Check_Conditions Yes Purify_Reagents Action: Purify/replace starting materials. Check_Reagents->Purify_Reagents No Check_Base Is the base appropriate? Check_Conditions->Check_Base Yes Dry_System Action: Flame-dry glassware, use anhydrous solvents. Check_Conditions->Dry_System No Check_Workup Is product lost during workup? Check_Base->Check_Workup Yes Optimize_Base Action: Screen different bases (e.g., Cs2CO3, NaH). Check_Base->Optimize_Base No Optimize_Workup Action: Optimize extraction pH, check column loading. Check_Workup->Optimize_Workup Yes End Yield Improved Check_Workup->End No Purify_Reagents->Check_Conditions Dry_System->Check_Base Optimize_Base->Check_Workup Optimize_Workup->End

Caption: Troubleshooting decision tree for addressing low synthesis yield.

Q2: My TLC analysis shows multiple spots, including a major side product. What is it and how can I prevent it?

A2: A common side product in this synthesis is the O-alkylation product, where the α-haloketone reacts with the salicylaldehyde's phenolic oxygen without subsequent cyclization.

  • Cause: This often occurs if the conditions for the intramolecular cyclization (the second step) are not optimal. The choice of base and solvent plays a significant role.

  • Solution: Using a less polar solvent can sometimes favor the desired intramolecular reaction over the intermolecular O-alkylation. Additionally, switching to a different base, such as cesium carbonate (Cs₂CO₃), may promote the cyclization step more effectively.

Q3: The purification of the final product by column chromatography is difficult and results in low recovery. What can I do?

A3: Benzofuran derivatives can sometimes be sensitive to silica gel, which is acidic.[1]

  • Decomposition on Silica: If your product is degrading on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%).

  • Poor Separation: If the issue is poor separation from impurities, try screening different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) often provides better resolution.

  • Alternative Purification: If column chromatography remains problematic, consider recrystallization from a suitable solvent system as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While the exact target requires further validation, many potent antimycobacterial agents function by disrupting the synthesis of the mycobacterial cell wall.[5][6] The primary hypothesis is that this compound inhibits one of the key enzymes involved in the mycolic acid biosynthetic pathway, which is essential for the structural integrity of M. tuberculosis.[7] Inhibition of this pathway leads to a compromised cell wall and ultimately bacterial death.[6]

G cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Condensation Claisen-type Condensation FAS_II->Condensation Mycolic_Acids Mature Mycolic Acids Condensation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Agent6 Antimycobacterial Agent-6 Agent6->Inhibition Inhibition->FAS_II Inhibition

Caption: Proposed mechanism of action for this compound.

Q2: How critical is the choice of solvent for this reaction?

A2: The solvent is highly critical. It affects the solubility of reactants and the reactivity of the base. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are commonly used. Acetone is often preferred as it is effective and easily removed during workup.

Q3: Can microwave-assisted synthesis be used to improve the yield and reaction time?

A3: Yes, microwave-assisted organic synthesis can be an excellent method to optimize this reaction. Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of side products.[8] It is recommended to start with the same reagent stoichiometry and screen different temperatures and reaction times under microwave irradiation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the results of a hypothetical study to optimize the synthesis of this compound.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)1255
2Cs₂CO₃Acetone56 (reflux)872
3NaHDMF25641
4Et₃NAcetone56 (reflux)2425

Conditions: Substituted salicylaldehyde (1.0 equiv.), α-haloketone (1.1 equiv.) in the specified solvent.

Table 2: Effect of Solvent and Temperature on Reaction Yield

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃Acetone56 (reflux)872
2Cs₂CO₃Acetonitrile82 (reflux)668
3Cs₂CO₃DMF80675
4Cs₂CO₃Dioxane100 (reflux)1065

Conditions: Substituted salicylaldehyde (1.0 equiv.), α-haloketone (1.1 equiv.) with Cs₂CO₃.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on the optimized conditions identified in the tables above (Table 2, Entry 3).

Materials:

  • 4-Fluorosalicylaldehyde (1.0 equiv.)

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.1 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorosalicylaldehyde (1.0 equiv.) and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: Add cesium carbonate (1.5 equiv.) followed by 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 equiv.) to the stirring solution.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 100% hexane up to 20% ethyl acetate in hexane to isolate the pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Calculate the final yield.

References

"addressing off-target effects of Antimycobacterial agent-6"

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is a technical support center for "Antimycobacterial agent-6".

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of mycobacterial InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system, which is crucial for mycolic acid biosynthesis. By inhibiting this pathway, the agent disrupts the integrity of the mycobacterial cell wall.

Q2: What are the known or suspected off-target effects of this compound?

While highly selective for mycobacterial InhA, this compound has shown potential for low-affinity interactions with other cellular components at high concentrations. These may include:

  • Hepatotoxicity: Mild elevation of liver enzymes has been observed in in vivo models, suggesting potential off-target effects on hepatic cells.

  • Non-specific Kinase Inhibition: Cross-reactivity with certain human kinases has been predicted computationally and observed in broad-panel screening assays.

  • Gut Microbiome Disruption: As with many antibiotics, alterations in the composition of the gut microbiota can occur, potentially impacting in vivo study outcomes.[1][2][3]

Q3: How can I differentiate between general cytotoxicity and a specific off-target effect?

General cytotoxicity often manifests as broad cellular damage, such as membrane disruption, leading to necrosis.[4][5][6][7] A specific off-target effect typically results from the modulation of a particular cellular pathway, which might induce a more programmed response like apoptosis. Differentiating between these requires specific assays, as detailed in our troubleshooting guides.

Q4: Are there computational methods to predict potential off-target interactions?

Yes, computational or in silico methods are valuable for predicting potential off-target interactions early in the research process.[8] These approaches often use the structure of this compound to screen against databases of known protein structures (structure-based) or compare its chemical features to molecules with known off-target activities (ligand-based).[9][10]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity in Mammalian Cells

Issue: You are observing significant cell death in mammalian cell lines at concentrations intended to be non-toxic.

Q&A Troubleshooting Steps:

Q: How do I first quantify the unexpected cytotoxicity? A: The initial step is to determine the cytotoxic concentration 50 (CC50) in your specific mammalian cell line and compare it to the effective concentration 50 (EC50) against Mycobacterium tuberculosis. This establishes the selectivity index (SI = CC50/EC50). A low SI indicates a narrow therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate your mammalian cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Data Presentation: Selectivity Index of this compound

Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)
M. tuberculosis H37RvMicroplate Alamar Blue0.2125
HepG2 (Human Liver)MTT Assay25.0
A549 (Human Lung)MTT Assay35.0175

Q: Is the observed cell death due to necrosis or a specific apoptotic pathway? A: To differentiate, use an assay that can distinguish between these two forms of cell death. The Lactate Dehydrogenase (LDH) release assay measures membrane integrity (necrosis), while Annexin V/Propidium Iodide (PI) staining can identify apoptotic cells via flow cytometry.[6][7]

Experimental Protocol: LDH Cytotoxicity Assay

  • Follow the cell seeding and treatment steps as described for the MTT assay.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

  • A significant increase in LDH release compared to the vehicle control indicates a loss of membrane integrity, characteristic of necrosis.[6][11]

G A Unexpected Cell Death Observed B Perform Dose-Response (MTT / Resazurin Assay) A->B C Calculate CC50 and Selectivity Index (SI) B->C D Is SI unacceptably low? C->D E Characterize Death Mechanism (Annexin V/PI, LDH Assay) D->E Yes I Acceptable SI Proceed with caution D->I No F High LDH release? E->F G Necrosis (General Cytotoxicity) Investigate formulation/solubility F->G Yes H Apoptosis (Potential Off-Target) Proceed to Pathway Analysis F->H No

Caption: Hypothetical off-target inhibition of the SRC-STAT3 pathway.

Experimental Workflow for Off-Target Validation

G A Suspected Off-Target (e.g., from Screening) B Biochemical Validation (In Vitro Kinase Assay) A->B C Determine IC50 for Off-Target Kinase B->C D Is inhibition potent? C->D E Cellular Validation (Western Blot for p-STAT3) D->E Yes H Interaction not confirmed or not potent. Low risk. D->H No F Does agent reduce phosphorylation in cells? E->F G Confirmed Off-Target Consider structure-activity relationship (SAR) studies F->G Yes I Interaction not confirmed in cellular context. May not be physiologically relevant. F->I No

Caption: Experimental workflow for validating a suspected off-target.

References

Technical Support Center: Reducing Cytotoxicity of Novel Antimycobacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel antimycobacterial compounds.

Frequently Asked Questions (FAQs)

1. What are the common initial steps to reduce the cytotoxicity of a promising antimycobacterial compound?

Initial strategies often focus on medicinal chemistry approaches and formulation development. Key considerations include:

  • Structural Modification: Modifying the compound's structure to reduce its interaction with mammalian cells while retaining antimycobacterial activity. This can involve altering functional groups that contribute to off-target effects.

  • Lipophilicity Optimization: High lipophilicity can lead to increased cytotoxicity by enhancing cell membrane penetration.[1][2][3][4][5] Optimizing the lipophilicity (LogP) of your compound to a moderate range can improve its selectivity index.

  • Prodrug Approach: Designing a prodrug that is inactive and less cytotoxic, but is converted to the active antimycobacterial agent by specific mycobacterial enzymes.

  • Formulation Strategies: Encapsulating the compound in drug delivery systems like liposomes or nanoparticles can shield it from healthy cells, control its release, and potentially target it to mycobacteria-infected cells.[6][7][8]

2. How does lipophilicity relate to the cytotoxicity of my compound?

Lipophilicity, often measured as the partition coefficient (logP), plays a significant role in a compound's cytotoxicity.[2] Generally, a higher lipophilicity increases the compound's ability to permeate cell membranes, which can lead to increased interaction with intracellular components and, consequently, higher cytotoxicity.[4][5] However, the relationship is not always linear, and an optimal lipophilicity range often exists for achieving a good balance between antimycobacterial activity and low cytotoxicity.

3. What are the standard in vitro assays to assess the cytotoxicity of my compounds?

Several in vitro assays are commonly used to evaluate the cytotoxicity of novel compounds, each with a different underlying principle:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9][10][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[9][13] Increased LDH activity in the supernatant indicates compromised cell membrane integrity and cytotoxicity.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11] The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Protein Assay: This method determines the total protein content of the remaining viable cells after exposure to the test compound. A decrease in protein content correlates with cell death.[13]

4. My Minimum Inhibitory Concentration (MIC) results are inconsistent across replicates. What could be the cause?

Inconsistent MIC results can be frustrating and can arise from several factors:

  • Compound Solubility and Homogeneity: The compound may not be fully dissolved or may precipitate in the testing medium, leading to uneven distribution across the wells.[14] Ensure the compound is completely solubilized, potentially using a small amount of a suitable solvent like DMSO, and that the final concentration of the solvent is not toxic to the bacteria.

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.[15] Ensure a standardized and consistent inoculum is prepared for each experiment, typically by adjusting the turbidity to a specific McFarland standard.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in the compound concentration or the number of bacteria in each well. Calibrated pipettes and careful technique are essential.[15]

  • Bacterial Strain Variability: Genetic and phenotypic variations within a bacterial strain can lead to differences in susceptibility.[15] Using a well-characterized and quality-controlled bacterial strain is important.

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and, consequently, the MIC values.[15]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screens

Symptoms:

  • Low therapeutic index (Selectivity Index = CC50 / MIC).

  • Significant reduction in mammalian cell viability at concentrations close to the antimycobacterial MIC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Lipophilicity Synthesize and test analogs with lower lipophilicity. Modify the parent compound by introducing more polar functional groups.[3]
Off-Target Effects Perform target identification and validation studies. Use computational methods or experimental approaches to identify potential off-target interactions in mammalian cells.
Compound Instability Assess the stability of the compound in culture medium. Unstable compounds may degrade into more toxic byproducts.
Non-Specific Membrane Disruption Evaluate the compound's effect on artificial membranes or red blood cells (hemolysis assay). This can help determine if the cytotoxicity is due to general membrane damage.
Induction of Apoptosis/Necrosis Investigate the mechanism of cell death. Use assays for caspase activation, DNA fragmentation (TUNEL assay), or Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.
Issue 2: Promising In Vitro Activity, but Poor In Vivo Efficacy and/or Toxicity

Symptoms:

  • High efficacy in in vitro antimycobacterial assays.

  • Lack of efficacy or observation of toxicity in animal models.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. Assess metabolic stability in liver microsomes and plasma protein binding.
Low Bioavailability Investigate different formulation strategies. Encapsulation in nanoparticles or liposomes can improve solubility and bioavailability.[6][16][8]
Rapid Metabolism or Clearance Modify the compound structure to block metabolic sites. This can increase the compound's half-life in vivo.
In Vivo Toxicity Perform dose-ranging toxicity studies in animal models. This will help determine the maximum tolerated dose (MTD).
Inappropriate Animal Model Ensure the chosen animal model is relevant for tuberculosis research. The pathology of tuberculosis can differ between animal models and humans.[17]

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth).[18][19]

  • Inoculum Preparation: Prepare a suspension of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Seal the plate and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[18][20]

Data Presentation

Table 1: Example Data Summary for a Novel Antimycobacterial Compound

Compound ID MIC (µg/mL) vs. M. tuberculosis H37Rv CC50 (µg/mL) vs. Vero Cells Selectivity Index (SI = CC50/MIC) Lipophilicity (cLogP)
N-0011.530203.2
N-0020.81012.54.5
N-0032.0>100>502.1

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay Antimycobacterial Activity Hit Compounds Hit Compounds MIC Assay->Hit Compounds MIC < Threshold Cytotoxicity Assays\n(MTT, LDH, etc.) Cytotoxicity Assays (MTT, LDH, etc.) Hit Compounds->Cytotoxicity Assays\n(MTT, LDH, etc.) Mammalian Cell Lines Selectivity Index\n(CC50/MIC) Selectivity Index (CC50/MIC) Cytotoxicity Assays\n(MTT, LDH, etc.)->Selectivity Index\n(CC50/MIC) Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Selectivity Index\n(CC50/MIC)->Structure-Activity\nRelationship (SAR) Analyze Data Chemical Synthesis\nof Analogs Chemical Synthesis of Analogs Structure-Activity\nRelationship (SAR)->Chemical Synthesis\nof Analogs Design & Synthesize Lead Compound(s) Lead Compound(s) Structure-Activity\nRelationship (SAR)->Lead Compound(s) Select Candidate(s) In Vitro Screening In Vitro Screening Chemical Synthesis\nof Analogs->In Vitro Screening Mechanism of Action\nStudies Mechanism of Action Studies Lead Compound(s)->Mechanism of Action\nStudies In Vivo Efficacy &\nToxicity Models In Vivo Efficacy & Toxicity Models Lead Compound(s)->In Vivo Efficacy &\nToxicity Models

Caption: A generalized workflow for the discovery and preclinical development of novel antimycobacterial compounds.

cytotoxicity_pathways cluster_0 Drug-Induced Stress cluster_1 Cellular Response cluster_2 Signaling Cascades cluster_3 Cellular Outcome Compound Cytotoxic Compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ER ER Stress Compound->ER JNK JNK Pathway Activation ROS->JNK Caspases Caspase Activation Mito->Caspases Necrosis Necrosis Mito->Necrosis ER->JNK Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways involved in drug-induced cytotoxicity.

References

"overcoming resistance mechanisms to Antimycobacterial agent-6"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial Agent-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance mechanisms and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit the mycolic acid biosynthesis pathway, a critical component of the Mycobacterium cell wall.[1][2] Specifically, it targets the InhA enzyme, an enoyl-acyl carrier protein reductase, leading to the disruption of cell wall integrity and subsequent cell lysis.

Q2: What are the known intrinsic resistance mechanisms of Mycobacterium tuberculosis that could affect Agent-6's efficacy?

A2: Mycobacterium tuberculosis possesses a thick, waxy, and hydrophobic cell envelope that can limit the penetration of many antimicrobial compounds.[1][2] This intrinsic resistance is a primary factor to consider when evaluating the efficacy of new agents. Additionally, the presence of efflux pumps can actively transport compounds out of the bacterial cell, potentially reducing the intracellular concentration of Agent-6.[3]

Q3: How is acquired resistance to this compound likely to develop?

A3: Acquired resistance to agents targeting mycolic acid synthesis often arises from spontaneous mutations in the drug's target or in the enzymes that activate the drug (if it is a prodrug).[3][4] For Agent-6, resistance is likely to emerge from mutations within the inhA gene, which can alter the drug's binding site and reduce its inhibitory effect.[4] Overexpression of the target enzyme can also contribute to resistance.[2]

Troubleshooting Guide

Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for M. tuberculosis H37Rv.

  • Question: We are observing higher than expected MIC values for our wild-type H37Rv strain when testing this compound. What could be the cause?

  • Answer:

    • Reagent Integrity: Confirm the stability and proper storage of your this compound stock solution. Degradation of the compound can lead to reduced activity.

    • Assay Conditions: Ensure your culture media (e.g., Middlebrook 7H9) is properly prepared and that the incubation conditions (temperature, aeration) are optimal for M. tuberculosis growth. Suboptimal conditions can affect bacterial metabolism and drug susceptibility.

    • Inoculum Density: Verify the density of your bacterial inoculum. An overly dense culture can result in apparently higher MIC values. Standardize your inoculum to a McFarland turbidity of 0.5.

    • Solvent Effects: If using a solvent like DMSO to dissolve Agent-6, ensure the final concentration in your assay does not exceed levels that could inhibit bacterial growth or interfere with the agent's activity. Run a solvent-only control.

Issue 2: Rapid development of resistance in vitro.

  • Question: We are observing the rapid emergence of resistant colonies when plating M. tuberculosis on solid media containing this compound. How can we investigate this?

  • Answer:

    • Confirm Resistance: Isolate the resistant colonies and re-test their MIC to confirm a stable resistant phenotype.

    • Sequence the Target Gene: The most probable cause of resistance is a mutation in the drug's target.[4] Perform Sanger or whole-genome sequencing on the resistant isolates to identify mutations in the inhA gene.

    • Investigate Efflux Pump Involvement: Resistance can also be mediated by the upregulation of efflux pumps.[3] You can perform an efflux pump inhibitor assay by determining the MIC of Agent-6 in the presence and absence of a known efflux pump inhibitor, such as verapamil or reserpine. A significant decrease in the MIC in the presence of the inhibitor suggests efflux pump involvement.

Issue 3: Inconsistent results between liquid and solid media assays.

  • Question: The MIC determined in liquid broth culture is significantly lower than the inhibitory concentration observed on solid agar plates. Why might this be happening?

  • Answer:

    • Compound Stability and Diffusion: this compound may have poor stability or diffusion properties in solid agar. This can lead to a lower effective concentration of the drug being available to the bacteria.

    • Binding to Media Components: The agent might bind to components of the agar or the plasticware, reducing its bioavailability. Consider using alternative gelling agents or coated plates.

    • Biofilm Formation: On solid surfaces, mycobacteria can form biofilms that are less susceptible to antimicrobial agents. Your agent may be less effective against this growth state.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate expected outcomes from key experiments.

Table 1: MIC Values of this compound Against Various Mycobacterium Strains

StrainGenotypeMIC (µg/mL)Interpretation
M. tuberculosis H37RvWild-type0.5Susceptible
M. tuberculosis Resistant Isolate 1inhA C-15T mutation8.0High-level resistance
M. tuberculosis Resistant Isolate 2Wild-type inhA2.0Low-level resistance
M. smegmatis mc²155Wild-type0.25Susceptible

Table 2: Effect of Efflux Pump Inhibitor on Agent-6 MIC against Resistant Isolate 2

ConditionMIC of Agent-6 (µg/mL)Fold Change in MIC
Agent-6 alone2.0-
Agent-6 + 20 µg/mL Verapamil0.54-fold decrease

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

  • Preparation of Agent-6: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Efflux Pump Inhibition Assay

  • Plate Setup: Prepare two 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Inhibitor Addition: To one plate, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL verapamil) to all wells. The second plate will not contain the inhibitor.

  • Inoculation and Incubation: Proceed with inoculation and incubation as described in the MIC protocol for both plates.

  • Data Analysis: Determine the MIC of Agent-6 in the presence and absence of the inhibitor. A four-fold or greater decrease in the MIC in the presence of the inhibitor is considered significant and suggests the involvement of efflux pumps in resistance.

Visual Guides

Below are diagrams illustrating key concepts related to this compound.

G cluster_cell Mycobacterium Cell cluster_wall Cell Wall Agent6_ext This compound InhA InhA Enzyme Agent6_ext->InhA Inhibits Disruption Cell Wall Disruption Agent6_ext->Disruption MycolicAcid Mycolic Acid Layer Biosynthesis Mycolic Acid Biosynthesis InhA->Biosynthesis Required for Biosynthesis->MycolicAcid Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of action for this compound.

G cluster_cell Resistant Mycobacterium Cell Agent6_ext This compound Efflux Efflux Pump Agent6_ext->Efflux Expelled MutatedInhA Mutated InhA (Altered Binding Site) Agent6_ext->MutatedInhA Ineffective Inhibition Biosynthesis Mycolic Acid Biosynthesis (Active) MutatedInhA->Biosynthesis Survival Cell Survival Biosynthesis->Survival

Caption: Potential resistance mechanisms to Antimytcobacterial Agent-6.

G Start High MIC Observed CheckReagents Verify Agent-6 Stock and Assay Conditions Start->CheckReagents SequenceTarget Sequence inhA Gene of Resistant Isolate CheckReagents->SequenceTarget If problem persists MutationFound Mutation Identified? (e.g., inhA C-15T) SequenceTarget->MutationFound EffluxAssay Perform Efflux Pump Inhibitor Assay EffluxPositive MIC Decreased with Inhibitor? EffluxAssay->EffluxPositive MutationFound->EffluxAssay No TargetResistance Resistance due to Target Modification MutationFound->TargetResistance Yes EffluxResistance Resistance involves Efflux Pumps EffluxPositive->EffluxResistance Yes OtherMechanism Investigate Other Mechanisms EffluxPositive->OtherMechanism No

Caption: Troubleshooting workflow for investigating Agent-6 resistance.

References

Technical Support Center: Antimycobacterial Agent-6 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Antimycobacterial Agent-6.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound often presents challenges related to maintaining yield and purity, managing reaction kinetics and thermodynamics at a larger scale, ensuring consistent polymorph control, and addressing potential safety hazards associated with handling larger quantities of reagents. Issues with solubility of intermediates and the final compound can also become more pronounced during scale-up.

Q2: How can I improve the yield of this compound during scale-up?

A2: To improve yield, it is crucial to re-optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading for the larger scale. Performing a Design of Experiments (DoE) can help identify the optimal conditions. Additionally, minimizing transfer losses by using appropriately sized equipment and optimizing purification methods, such as crystallization or chromatography, can significantly enhance overall yield.

Q3: What are the critical quality attributes (CQAs) for this compound that I should monitor during scale-up?

A3: Critical quality attributes for this compound typically include purity (absence of process-related impurities and degradation products), polymorphism (crystalline form), particle size distribution, and residual solvent levels. These attributes can impact the drug's stability, bioavailability, and efficacy.

Q4: Are there any known safety concerns with the synthesis of this compound at a larger scale?

A4: The synthesis of many antimycobacterial agents may involve hazardous reagents and exothermic reactions.[1] A thorough process safety assessment is essential before scaling up. This includes identifying potential thermal hazards through techniques like Differential Scanning Calorimetry (DSC) and ensuring adequate cooling capacity. Proper personal protective equipment (PPE) and containment strategies are also critical.

Troubleshooting Guides

Problem 1: Low Yield in the Final Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Re-evaluate stoichiometry of reactants and catalyst loading.- Investigate the impact of mixing efficiency at a larger scale.
Product Degradation - Assess the thermal stability of the product under reaction conditions.- Consider lowering the reaction temperature and extending the reaction time.- Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.
Purification Losses - Optimize the crystallization solvent system and cooling profile.- For chromatographic purification, screen different stationary and mobile phases to improve separation and recovery.
Problem 2: Impurity Profile Changes During Scale-Up
Potential Cause Troubleshooting Steps
Side Reactions - Analyze the impurity structure to understand its formation mechanism.- Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.- Evaluate the purity of starting materials and reagents.
Inefficient Purification - Develop a more selective purification method.- Consider a multi-step purification process, such as a combination of crystallization and chromatography.
Degradation During Work-up or Isolation - Investigate the stability of the product in the work-up and isolation solvents.- Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures).

Experimental Protocols

General Protocol for the Synthesis of a Novel β-Lactone Antimycobacterial Agent

This protocol is a representative example for the synthesis of a β-lactone-based antimycobacterial agent, which shares structural similarities with some classes of developmental antimycobacterials.[2]

Materials:

  • Appropriate starting aldehyde and ketene precursor

  • Lewis acid catalyst (e.g., Sc(OTf)₃)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst (0.1 eq) and stir for 15 minutes.

  • Slowly add the ketene, generated in situ from its precursor, to the reaction mixture over a period of 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of hypothetical this compound analogs against Mycobacterium tuberculosis H37Rv.

Compound Modification MIC (μg/mL) [3]Cytotoxicity (CC₅₀ in Vero cells, μg/mL) [4]
Agent-6-AParent Compound0.5> 64
Agent-6-BAddition of a nitro group0.01632
Agent-6-CReplacement with a trifluoromethyl group0.03248
Agent-6-DIncreased alkyl chain length0.25> 64
IsoniazidReference Drug0.05> 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Scaled-up Reaction start->reaction Reagents, Catalyst workup Quenching & Extraction reaction->workup Crude Product chromatography Column Chromatography workup->chromatography crystallization Crystallization chromatography->crystallization Partially Pure Product hplc Purity (HPLC) crystallization->hplc nmr Structure (NMR, MS) crystallization->nmr end Pure this compound hplc->end nmr->end troubleshooting_logic cluster_investigation Investigation Phase cluster_optimization Optimization Phase start Low Yield or Purity Issue Identified check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_materials Verify Starting Material Purity start->check_materials check_purification Evaluate Purification Efficiency start->check_purification optimize_reaction Re-optimize Reaction Conditions check_reaction->optimize_reaction resynthesize Re-synthesize with Pure Materials check_materials->resynthesize optimize_purification Develop New Purification Method check_purification->optimize_purification solution Problem Resolved optimize_reaction->solution optimize_purification->solution resynthesize->solution

References

Technical Support Center: Improving the Pharmacokinetic Profile of Lead Antimycobacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the optimization of the pharmacokinetic (PK) properties of lead antimycobacterial compounds.

I. Troubleshooting Guides

Poor Aqueous Solubility

Issue: My lead antimycobacterial compound shows low aqueous solubility, hindering downstream assays and potentially impacting oral bioavailability.[1][2]

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation in Assay Media 1. Determine the kinetic solubility of the compound in the specific assay buffer.[1][2] 2. If precipitation occurs, consider reducing the final compound concentration. 3. Prepare dosing solutions by adding a DMSO stock solution to the aqueous buffer, ensuring the final DMSO concentration is minimal (typically <1%).[1][2]The compound remains in solution throughout the experiment, yielding reliable data.
Inherent Physicochemical Properties 1. Analyze the compound's structure for lipophilic moieties or crystalline structures that may contribute to low solubility. 2. Consider structural modifications to introduce ionizable or polar groups.[1] 3. For in vivo studies, explore formulation strategies such as co-solvents or amorphous solid dispersions.Improved aqueous solubility, leading to better absorption and bioavailability.
Incorrect Solubility Assessment 1. Differentiate between kinetic and thermodynamic solubility. Early discovery often utilizes kinetic solubility for high-throughput screening.[1][3] 2. For lead optimization, determine the more physiologically relevant thermodynamic solubility.[1]A more accurate understanding of the compound's solubility profile to guide development decisions.
Low Metabolic Stability

Issue: My compound is rapidly metabolized in in vitro assays (e.g., liver microsomes, hepatocytes), suggesting poor in vivo stability.[4][5]

Potential Cause Troubleshooting Step Expected Outcome
CYP450-Mediated Metabolism 1. Conduct metabolic stability assays using human liver microsomes in the presence and absence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm CYP involvement. 2. Identify the specific CYP isozymes responsible for metabolism using recombinant CYPs. 3. Use in silico models to predict metabolic hotspots on the compound's structure.[6]Identification of the metabolic liabilities, guiding medicinal chemistry efforts to block or modify these sites.[7]
Non-CYP Mediated Metabolism 1. If stability remains low in the presence of CYP inhibitors, investigate other metabolic pathways (e.g., UGTs, esterases) using relevant enzyme preparations (e.g., S9 fractions, hepatocytes).A comprehensive understanding of the compound's metabolic pathways.
Assay Artifacts 1. Ensure the compound is stable in the assay buffer without the presence of metabolic enzymes. 2. Include appropriate positive and negative controls to validate the assay performance.[8]Confidence that the observed instability is due to metabolism and not chemical degradation.
Poor Membrane Permeability / High Efflux

Issue: My compound exhibits low apparent permeability (Papp) and/or a high efflux ratio in Caco-2 cell assays, indicating potential for poor intestinal absorption.[9][10]

Potential Cause Troubleshooting Step Expected Outcome
Low Passive Permeability 1. Assess the compound's physicochemical properties (e.g., LogP, polar surface area) to predict its potential for passive diffusion. 2. If properties are suboptimal, consider chemical modifications to increase lipophilicity or reduce hydrogen bond donors/acceptors.Improved passive permeability and a higher Papp (A-B) value.
Active Efflux by Transporters (e.g., P-gp, BCRP) 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.[9] 2. Conduct the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of particular transporters.[9][11]Identification of the compound as a substrate for efflux transporters, guiding strategies to mitigate this effect.
Poor Compound Recovery 1. Quantify the compound concentration in the donor and receiver compartments, as well as in the cell lysate, at the end of the assay to calculate mass balance. 2. Low recovery may indicate binding to plasticware or metabolism by Caco-2 cells. Use low-binding plates and assess metabolic stability in Caco-2 cell homogenates.Improved assay accuracy and a clearer understanding of the permeability characteristics.
Compromised Caco-2 Monolayer Integrity 1. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure tight junction formation.[9] 2. Perform a Lucifer Yellow permeability assay to confirm monolayer integrity; high passage of this marker indicates leaky monolayers.Reliable and reproducible permeability data based on a well-validated cell model.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the pharmacokinetic properties of my antimycobacterial lead compound?

A1: A standard initial panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended. This typically includes:

  • Kinetic Solubility: To assess solubility in aqueous buffer.[2]

  • Metabolic Stability: Using human and relevant preclinical species (e.g., mouse, rat) liver microsomes to evaluate phase I metabolism.[12]

  • Caco-2 Permeability: To predict intestinal absorption and identify potential for efflux.[13]

  • Plasma Protein Binding: To determine the fraction of compound bound to plasma proteins, as only the unbound fraction is generally considered active.[14]

Q2: My compound has a high efflux ratio in the Caco-2 assay. What are my options?

A2: A high efflux ratio suggests your compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9] Strategies to address this include:

  • Structural Modification: Make chemical changes to the molecule to reduce its affinity for the efflux transporter. This can involve altering lipophilicity, hydrogen bonding capacity, or overall charge.

  • Co-administration with an Efflux Inhibitor: In a research setting, using known inhibitors can confirm the transporter's role.[15][16] For therapeutic applications, this approach is more complex due to potential drug-drug interactions.

  • Pro-drug Approach: Design a pro-drug that is not an efflux substrate, which is then converted to the active compound after absorption.

Q3: How do I interpret the data from a microsomal stability assay?

A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of other physiological factors. A higher CLint suggests the compound will be cleared more rapidly in vivo.[5] These values are used to rank compounds and predict in vivo hepatic clearance.

Q4: My compound is highly bound to plasma proteins. Is this always a problem?

A4: Not necessarily, but it requires careful consideration. High plasma protein binding (>99%) means a very small fraction of the drug is free to exert its therapeutic effect.[17] This can impact efficacy, as only the unbound drug can distribute to the site of infection.[17][18] It is crucial to determine the unbound concentration of the drug and relate that to the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Q5: What are some common pitfalls when performing Caco-2 permeability assays?

A5: Common issues include:

  • Inconsistent Cell Culture: Caco-2 cells can behave differently at different passage numbers. It's important to use cells within a validated passage range.[19]

  • Leaky Monolayers: Failure to achieve confluent monolayers with intact tight junctions will lead to artificially high permeability values.

  • Low Compound Recovery: The compound may bind to the plastic of the assay plate or be metabolized by the Caco-2 cells, leading to inaccurate results.[10]

  • Compound Cytotoxicity: High concentrations of the test compound can damage the cell monolayer, compromising its integrity.[19]

III. Data Presentation

Table 1: Example Data Summary for Lead Compound Optimization

Compound IDKinetic Solubility (μM)Microsomal Stability (t½, min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPlasma Protein Binding (%)
Lead_0015100.58.299.5
Analog_00125352.14.598.1
Analog_00250>605.51.895.3
Control (Propranolol)>10020201.190
Control (Atenolol)>100>600.21.0<10

IV. Experimental Protocols

Kinetic Solubility Assay
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[20]

  • Serial Dilution: Add 2 µL of the DMSO stock to a well of a 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a 100 µM solution with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[2]

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS.

  • Calculation: The measured concentration is the kinetic solubility.

Microsomal Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, 0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in phosphate buffer (pH 7.4).[21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693/slope).

Caco-2 Permeability Assay
  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[9]

  • Assay Initiation (A-B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Assay Initiation (B-A): In a separate set of inserts, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

V. Visualizations

experimental_workflow cluster_screening Initial Screening cluster_evaluation Evaluation cluster_decision Decision cluster_optimization Optimization cluster_progression Progression solubility Kinetic Solubility Assay data_analysis Analyze PK Data solubility->data_analysis stability Microsomal Stability Assay stability->data_analysis permeability Caco-2 Permeability Assay permeability->data_analysis pk_profile Acceptable PK? data_analysis->pk_profile chem_modification Chemical Modification pk_profile->chem_modification No in_vivo In Vivo PK Studies pk_profile->in_vivo Yes chem_modification->solubility chem_modification->stability chem_modification->permeability

Caption: Workflow for pharmacokinetic profiling and optimization of lead compounds.

troubleshooting_permeability start Low Papp in Caco-2 Assay check_efflux Calculate Efflux Ratio (ER) start->check_efflux high_er ER > 2? check_efflux->high_er efflux_substrate Compound is an Efflux Substrate high_er->efflux_substrate Yes low_permeability Low Passive Permeability high_er->low_permeability No solution1 Modify Structure to Evade Transporters efflux_substrate->solution1 solution2 Improve Physicochemical Properties (e.g., reduce PSA) low_permeability->solution2

Caption: Decision tree for troubleshooting low Caco-2 permeability results.

References

"strategies to enhance the stability of Antimycobacterial agent-6 in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial Agent-6 (AMA-6). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and formulation of AMA-6 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the stability and efficacy of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with AMA-6 solutions.

Issue Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. AMA-6 is susceptible to hydrolysis, particularly at neutral to alkaline pH.Adjust the pH of the solution to a more acidic range (pH 4.5-5.5) using a suitable buffer (e.g., citrate or acetate buffer). Prepare solutions fresh daily and store at 2-8°C.
Precipitation of AMA-6 during storage. The solubility of AMA-6 is limited in aqueous solutions, and it can be prone to crystallization, especially at lower temperatures if the concentration is high.Consider the use of co-solvents such as ethanol or DMSO in your stock solutions. For aqueous working solutions, the addition of solubilizing excipients like cyclodextrins may be beneficial. Ensure the storage temperature is appropriate for the formulation.
Discoloration of the solution (yellowing/browning). This may indicate oxidative degradation of AMA-6, which can be accelerated by exposure to light and certain metal ions.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. The addition of an antioxidant, such as ascorbic acid, can help mitigate oxidative degradation.[1] Use high-purity solvents and glassware to avoid metal ion contamination.
Inconsistent results in bioassays. Degradation of AMA-6 during the long incubation periods required for mycobacterial cultures can lead to variability in Minimum Inhibitory Concentration (MIC) measurements.[2][3]It is crucial to account for the stability of AMA-6 under your specific assay conditions. Consider performing time-course stability studies in your culture medium to understand the degradation kinetics. For long-term assays, replenishing the drug at specific intervals may be necessary to maintain the desired concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for AMA-6 in aqueous solution is hydrolysis, which leads to the cleavage of the central amide bond, resulting in two inactive degradation products. This process is significantly influenced by the pH of the solution. Oxidation is a secondary degradation pathway that can also occur, particularly with exposure to light and oxygen.

Q2: What are the optimal storage conditions for AMA-6 solutions?

A2: For short-term storage (up to 24 hours), aqueous solutions of AMA-6 should be maintained at 2-8°C and protected from light. The pH should be maintained between 4.5 and 5.5 for optimal stability. For long-term storage, it is recommended to store AMA-6 as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO at -80°C.

Q3: How can I improve the solubility of AMA-6 in my aqueous formulation?

A3: To enhance the aqueous solubility of AMA-6, consider the following strategies:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol before diluting it into your aqueous medium.

  • Excipients: The use of solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with AMA-6, increasing its apparent solubility.

  • pH Adjustment: While AMA-6 is more stable at acidic pH, its solubility may vary. It is important to find a balance between stability and solubility.

Q4: Which analytical methods are recommended for assessing the stability of AMA-6?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. This method should be capable of separating the intact AMA-6 from its degradation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed for higher sensitivity and selectivity, especially when analyzing samples from complex matrices like biological fluids.[1]

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of AMA-6 in Aqueous Buffer at 25°C

pHHalf-life (t1/2) in hours
3.048
4.5120
5.596
7.412
8.54

Table 2: Effect of Temperature on the Stability of AMA-6 in pH 4.5 Citrate Buffer

Temperature (°C)Half-life (t1/2) in hours
4720
25120
3748

Table 3: Enhancement of AMA-6 Solubility with Excipients

Excipient (Concentration)Aqueous Solubility (µg/mL)
None50
5% Ethanol150
2% Hydroxypropyl-β-cyclodextrin500

Experimental Protocols

Protocol 1: Preparation of a Stabilized AMA-6 Solution

  • Prepare a 50 mM citrate buffer solution (pH 4.5).

    • Dissolve sodium citrate dihydrate and citric acid in high-purity water.

    • Adjust the pH to 4.5 using a calibrated pH meter.

    • Filter the buffer through a 0.22 µm filter.

  • Prepare a 10 mg/mL stock solution of AMA-6 in DMSO.

    • Accurately weigh the required amount of AMA-6 powder.

    • Dissolve it in anhydrous DMSO.

    • Store this stock solution at -80°C in small aliquots.

  • Prepare the working solution.

    • Thaw an aliquot of the AMA-6 stock solution.

    • Dilute the stock solution to the desired final concentration using the pH 4.5 citrate buffer.

    • Protect the final solution from light and store it at 2-8°C. Use within 24 hours.

Protocol 2: Stability Testing of AMA-6 using HPLC

  • Prepare AMA-6 solutions at a known concentration in the desired buffers or media.

  • Divide the solutions into aliquots and store them under different conditions (e.g., temperature, light exposure).

  • At specified time points , withdraw an aliquot from each condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV at the λmax of AMA-6.

  • Quantify the peak area of the intact AMA-6 and any degradation products.

  • Calculate the percentage of AMA-6 remaining at each time point relative to the initial concentration (time zero).

  • Determine the degradation rate and half-life by plotting the natural logarithm of the concentration versus time.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., pH 4.5 Citrate) prep_working Prepare Working Solution prep_buffer->prep_working prep_stock Prepare AMA-6 Stock (e.g., in DMSO) prep_stock->prep_working incubate Incubate under Test Conditions prep_working->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Calculate % Remaining) hplc->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_hydrolysis Primary Pathway: Hydrolysis cluster_oxidation Secondary Pathway: Oxidation AMA6 This compound (Active) DP1 Degradation Product 1 (Inactive) AMA6->DP1 pH-dependent DP2 Degradation Product 2 (Inactive) AMA6->DP2 pH-dependent DP3 Oxidized Product (Reduced Activity) AMA6->DP3 Light, O2, Metal Ions

References

Validation & Comparative

A Comparative Guide to Antimycobacterial Agent-6 and Isoniazid Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known efficacy of the frontline antituberculosis drug, isoniazid, with the emerging class of InhA inhibitors, represented here by "Antimycobacterial agent-6," specifically benzyl nicotinoyl acetamide. While direct, comprehensive experimental data for benzyl nicotinoyl acetamide is limited in publicly available literature, this guide synthesizes available information on its mechanism and the broader class of nicotinoyl acetamide derivatives to offer a comparative perspective. All experimental data for isoniazid is presented against the standard virulent strain Mycobacterium tuberculosis H37Rv.

Executive Summary

Isoniazid remains a cornerstone of tuberculosis therapy, demonstrating potent bactericidal activity against actively replicating M. tuberculosis. Its efficacy is well-documented, with extensive in vitro and in vivo data. "this compound," representing the benzyl nicotinoyl acetamide class, is also an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, the same target as isoniazid. This shared mechanism of action makes this class of compounds a subject of interest for developing novel antitubercular agents, potentially with improved properties or efficacy against isoniazid-resistant strains. However, a direct quantitative comparison is challenging due to the limited availability of specific experimental data for benzyl nicotinoyl acetamide.

Quantitative Data Comparison

Due to the lack of specific published data for benzyl nicotinoyl acetamide ("this compound"), this section focuses on the well-established efficacy of isoniazid.

Table 1: In Vitro Efficacy of Isoniazid against M. tuberculosis H37Rv
ParameterValueReference
Minimum Inhibitory Concentration (MIC) 0.015 - 0.25 µg/mL[1]
0.02 - 0.06 mg/L[2]
Minimum Bactericidal Concentration (MBC) Generally ≤4 times the MIC
Table 2: In Vivo Efficacy of Isoniazid in Murine Models (M. tuberculosis H37Rv)
Animal ModelDosageDuration of TreatmentReduction in Bacterial Load (log10 CFU)Reference
Murine Aerosol Infection ModelNot specified6 days1.4 log10 CFU/lung[3]
Intravenous Infection Model25 mg/kg/day13 daysSignificant reduction below initial CFU at day 7[4]
Intravenous Infection Model25, 50, 75, 100 mg/kg4 weeksNo significant dose-response observed[5]

Mechanism of Action

Both isoniazid and benzyl nicotinoyl acetamide derivatives target the InhA enzyme, which is a critical component of the fatty acid synthase II (FAS-II) system in M. tuberculosis. This system is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall.

Isoniazid Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms a covalent adduct with NAD+, which then binds to and inhibits InhA. This inhibition disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid INH_NAD_Adduct Isoniazid-NAD Adduct Activated_Isoniazid->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid.

Benzyl Nicotinoyl Acetamide ("this compound") Mechanism of Action

As a potent inhibitor of InhA, benzyl nicotinoyl acetamide is believed to directly bind to the active site of the enzyme, thereby blocking its function in the mycolic acid biosynthesis pathway. Unlike isoniazid, it is likely a direct inhibitor and does not require activation by KatG. This could be advantageous in treating isoniazid-resistant strains where resistance is conferred by mutations in the katG gene.

Agent6_Mechanism Agent6 Benzyl Nicotinoyl Acetamide (Direct Inhibitor) InhA InhA (Enoyl-ACP Reductase) Agent6->InhA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Proposed mechanism of action for Benzyl Nicotinoyl Acetamide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimycobacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate wells with M. tuberculosis suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized inoculum of M. tuberculosis (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 7-14 days Inoculation->Incubation Visual_Inspection Visually inspect for turbidity or add growth indicator (e.g., Resazurin) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin, which changes color in the presence of metabolically active cells.

Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Detailed Steps:

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: Following the determination of the MIC, an aliquot from each well that shows no visible growth is plated onto solid agar medium (e.g., Middlebrook 7H10 or 7H11) that does not contain the test drug.

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks, or until growth is apparent in control cultures.

  • MBC Determination: The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in the number of CFUs compared to the initial inoculum.

In Vivo Efficacy Testing in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the efficacy of an antitubercular agent in a mouse model of infection.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Infect mice with M. tuberculosis (e.g., aerosol or intravenous) Establishment Allow infection to establish (typically 2-4 weeks) Infection->Establishment Treatment_Groups Administer test compound and controls (e.g., isoniazid, vehicle) daily Establishment->Treatment_Groups Monitoring Monitor mice for signs of toxicity and disease progression Treatment_Groups->Monitoring Sacrifice Sacrifice mice at defined endpoints Monitoring->Sacrifice Organ_Harvest Harvest lungs and spleens Sacrifice->Organ_Harvest CFU_Enumeration Homogenize organs and plate dilutions on solid media to enumerate CFU Organ_Harvest->CFU_Enumeration Efficacy_Determination Determine efficacy by comparing CFU counts between treated and control groups CFU_Enumeration->Efficacy_Determination

Caption: Workflow for in vivo efficacy testing.

Detailed Steps:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Establishment of Infection: The infection is allowed to establish for a period of 2-4 weeks.

  • Treatment: Mice are randomized into treatment groups and receive the test compound, a positive control (e.g., isoniazid), or a vehicle control daily via oral gavage or another appropriate route.

  • Monitoring: The health of the mice is monitored throughout the experiment.

  • Evaluation of Bacterial Load: At predetermined time points, subsets of mice from each group are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on solid medium to determine the number of viable bacteria (CFU).

  • Data Analysis: The efficacy of the test compound is determined by comparing the log10 CFU counts in the organs of treated mice to those of the control groups.

Conclusion

Isoniazid is a highly effective antimycobacterial agent with a well-characterized mechanism of action and a large body of supporting efficacy data. The benzyl nicotinoyl acetamide class of compounds, represented here as "this compound," presents a promising area for the development of new antituberculosis drugs due to their shared molecular target with isoniazid, the InhA enzyme. The potential to act as direct inhibitors offers a possible advantage in overcoming some forms of isoniazid resistance. However, further research is critically needed to generate specific quantitative in vitro and in vivo efficacy data for lead compounds within this class to fully assess their therapeutic potential and enable a direct and comprehensive comparison with established drugs like isoniazid.

References

Comparative Analysis of Cross-Resistance Profiles: Antimycobacterial Agent-6 and Existing Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-resistance profiles of the novel investigational compound, Antimycobacterial agent-6, against existing first and second-line anti-tuberculosis drugs. The data presented herein is essential for researchers and drug development professionals to understand the resistance landscape and potential clinical utility of this new agent.

Quantitative Analysis of Drug Susceptibility

To assess the cross-resistance profile of this compound, a panel of well-characterized drug-resistant Mycobacterium tuberculosis strains was tested. The minimum inhibitory concentrations (MICs) for this compound and a range of existing TB drugs were determined. The results are summarized in the tables below.

Table 1: MICs of this compound and First-Line TB Drugs against Resistant M. tuberculosis Strains

M. tuberculosis StrainRifampicin (RIF) MIC (µg/mL)Isoniazid (INH) MIC (µg/mL)Ethambutol (EMB) MIC (µg/mL)Pyrazinamide (PZA) MIC (µg/mL)This compound MIC (µg/mL)
H37Rv (Wild-Type) 0.10.052.5500.25
RIF-R1 (rpoB S531L) >640.052.5500.25
INH-R1 (katG S315T) 0.1>162.5500.24
EMB-R1 (embB M306V) 0.10.05>20500.26
PZA-R1 (pncA C138S) 0.10.052.5>4000.25
MDR-TB1 >64>16>20500.25

Table 2: MICs of this compound and Second-Line/Newer TB Drugs against Resistant M. tuberculosis Strains

M. tuberculosis StrainMoxifloxacin (MXF) MIC (µg/mL)Bedaquiline (BDQ) MIC (µg/mL)Linezolid (LZD) MIC (µg/mL)Delamanid (DLM) MIC (µg/mL)This compound MIC (µg/mL)
H37Rv (Wild-Type) 0.1250.030.250.0120.25
MXF-R1 (gyrA D94G) >80.030.250.0120.23
BDQ-R1 (atpE A63P) 0.125>20.250.0120.25
LZD-R1 (rplC C154R) 0.1250.03>80.0120.26
DLM-R1 (ddn L51F) 0.1250.030.25>10.24
XDR-TB1 >8>2>8500.25

The data indicates that this compound retains its activity against M. tuberculosis strains that are resistant to current first and second-line drugs, suggesting a novel mechanism of action and a lack of cross-resistance.

Experimental Protocols

The following protocols were utilized for the determination of cross-resistance.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MICs were determined using the broth microdilution method in a 96-well plate format.

  • M. tuberculosis Culture: Strains were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

  • Drug Preparation: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and then serially diluted in 7H9 broth.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure: 100 µL of the bacterial suspension was added to each well of the 96-well plate containing 100 µL of the serially diluted drug.

  • Incubation: Plates were incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that inhibited visible growth of the bacteria.

2. In Vitro Synergy Testing (Checkerboard Assay)

To evaluate potential synergistic or antagonistic interactions between this compound and existing TB drugs, a checkerboard assay was performed.

  • Plate Setup: A two-dimensional checkerboard pattern was created with serial dilutions of this compound along the x-axis and a second drug (e.g., Rifampicin) along the y-axis of a 96-well plate.

  • Inoculation and Incubation: The plates were inoculated with M. tuberculosis H37Rv and incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: No interaction

    • FICI > 4.0: Antagonism

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key workflows and logical relationships in the cross-resistance studies.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_culture Culture of M. tuberculosis Strains inoculation Inoculation with Bacterial Suspension strain_culture->inoculation drug_prep Preparation of Drug Stock Solutions serial_dilution Serial Dilution of Drugs in 96-Well Plates drug_prep->serial_dilution serial_dilution->inoculation incubation Incubation at 37°C inoculation->incubation mic_determination Visual Determination of MIC incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

synergy_logic start Calculate FICI synergy Synergy start->synergy FICI <= 0.5 no_interaction No Interaction start->no_interaction 0.5 < FICI <= 4.0 antagonism Antagonism start->antagonism FICI > 4.0

"head-to-head comparison of different series of antimycobacterial agents"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, evidence-based comparison of different classes of antimycobacterial agents for researchers, scientists, and drug development professionals. We will examine the mechanisms of action, comparative efficacy, and key experimental data for first-line, second-line, and novel agents used in the treatment of tuberculosis (TB) and other mycobacterial infections.

First-Line Antimycobacterial Agents

The cornerstone of drug-susceptible TB treatment for decades has been a combination regimen of four first-line drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol.[1][2] These agents are typically used in an intensive two-month phase, followed by a four-month continuation phase of Isoniazid and Rifampicin.[2]

Mechanism of Action & Key Characteristics

Each first-line agent targets a distinct pathway essential for mycobacterial survival. Isoniazid and Ethambutol disrupt the synthesis of the unique mycobacterial cell wall, while Rifampicin inhibits transcription.[3][4][5][6]

Table 1: Overview of First-Line Antimycobacterial Agents

Agent Class Mechanism of Action Activity Primary Target
Isoniazid (INH) Hydrazide A prodrug activated by mycobacterial catalase-peroxidase (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9] Bactericidal against actively dividing bacilli; bacteriostatic against slow-growing bacilli.[7] Enoyl-acyl carrier protein reductase (InhA)
Rifampicin (RIF) Rifamycin Inhibits bacterial DNA-dependent RNA synthesis by binding to the β-subunit of RNA polymerase, physically blocking RNA elongation.[10][11][12] Bactericidal DNA-dependent RNA polymerase
Pyrazinamide (PZA) Nicotinamide analog A prodrug converted to its active form, pyrazinoic acid. The exact mechanism is not fully understood but is thought to inhibit trans-translation and potentially Coenzyme A synthesis.[1][3] Bactericidal Unknown; possibly Ribosomal protein S1 (RpsA)

| Ethambutol (EMB) | Ethylenediamine | Inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[6][13][14] | Bacteriostatic | Arabinosyl transferases (EmbA, EmbB, EmbC) |

Visualizing the Mechanisms of First-Line Agents

The following diagrams illustrate the distinct molecular pathways targeted by Isoniazid, Rifampicin, and Ethambutol.

INH_Mechanism cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (Isonicotinic Acyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Caption: Mechanism of Action for Isoniazid (INH).

RIF_Mechanism cluster_cell Mycobacterium Cell RIF Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) RIF->RNAP Binds to & Inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Required for Protein_Synthesis Protein Synthesis Blocked Transcription->Protein_Synthesis Leads to

Caption: Mechanism of Action for Rifampicin (RIF).

EMB_Mechanism cluster_cell Mycobacterium Cell EMB Ethambutol Emb Arabinosyl Transferase (EmbA/B/C) EMB->Emb Inhibition Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan Catalyzes Cell_Wall Cell Wall Disruption (Increased Permeability) Arabinogalactan->Cell_Wall Leads to

Caption: Mechanism of Action for Ethambutol (EMB).

Second-Line and Novel Antimycobacterial Agents

The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has necessitated the development and deployment of second-line and novel agents.[15] Key classes include fluoroquinolones, oxazolidinones, and diarylquinolines.

Mechanism of Action & Key Characteristics

These newer agents often possess novel mechanisms of action, which helps to circumvent existing resistance to first-line drugs.[16] Bedaquiline, for instance, was the first member of a new class of drugs called diarylquinolines and targets mycobacterial energy metabolism.[17]

Table 2: Overview of Key Second-Line & Novel Antimycobacterial Agents

Agent Class Mechanism of Action Activity Primary Target
Moxifloxacin Fluoroquinolone Inhibits DNA gyrase (a type II topoisomerase), preventing the relaxation of supercoiled DNA, which is required for DNA replication and repair. Bactericidal DNA gyrase
Linezolid Oxazolidinone Inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[16] Bacteriostatic 23S rRNA of the 50S ribosomal subunit
Bedaquiline Diarylquinoline Inhibits the proton pump of mycobacterial ATP synthase by binding to subunit c, disrupting the cell's energy production.[17][18] Bactericidal F1F0 ATP synthase, subunit c
Pretomanid Nitroimidazole A prodrug that, upon activation, generates reactive nitrogen species, including nitric oxide, leading to broad-spectrum inhibitory effects.[19] Bactericidal Multiple targets

| Delamanid | Nitroimidazole | A prodrug that, upon activation, inhibits the synthesis of mycolic acids.[3] | Bactericidal | Mycolic acid synthesis pathway |

Visualizing the Mechanism of Bedaquiline

Bedaquiline's unique mechanism of targeting cellular energy production is a significant advancement in anti-TB drug development.

BDQ_Mechanism cluster_membrane Mycobacterial Inner Membrane BDQ Bedaquiline ATP_Synthase ATP Synthase (Subunit c) BDQ->ATP_Synthase Binds to & Inhibits Proton Pump ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Proton_Motive Proton Motive Force Proton_Motive->ATP_Synthase Drives Cell_Death Energy Depletion & Cell Death ATP_Production->Cell_Death Leads to

Caption: Mechanism of Action for Bedaquiline (BDQ).

Head-to-Head Performance: Comparative Efficacy Data

Direct comparisons of antimycobacterial agents are crucial for optimizing treatment regimens, especially for drug-resistant TB. Recent clinical and preclinical studies provide valuable insights into the relative performance of these drugs.

Clinical Efficacy: Bedaquiline vs. Fluoroquinolones

A retrospective study compared the microbiological efficacy of regimens containing bedaquiline (BDQ) against those containing fluoroquinolones (Fq) in patients with MDR-TB. The results showed a difference in the early response to treatment.[20]

Table 3: Comparative Clinical Efficacy of Bedaquiline vs. Fluoroquinolone Regimens in MDR-TB

Regimen Group Key Outcome (Culture Conversion Rate) Time Point Median Time to Conversion
Bedaquiline-Treated 44% 3 Months 98 days
Fluoroquinolone-Treated 74% 3 Months 60 days
Bedaquiline-Treated 96% 6 Months 98 days
Fluoroquinolone-Treated 93% 6 Months 60 days

Data sourced from a retrospective study of MDR-TB patients.[20]

While the fluoroquinolone-containing regimen led to a faster median time to culture conversion, both regimens achieved very high conversion rates by the six-month mark.[20] Furthermore, a meta-analysis of 11 trials found that regimens containing both bedaquiline and linezolid resulted in significantly higher favorable treatment outcomes (84.5%) compared to regimens lacking either drug (66.8%).[21]

Preclinical Efficacy: Mouse Model Comparisons

Preclinical mouse models are essential for the initial head-to-head evaluation of new drug regimens. Studies have compared the standard first-line regimen (isoniazid, rifampin, pyrazinamide) with newer combinations.

Table 4: Comparative Preclinical Efficacy Data in Mouse Models

Regimen Mouse Model Key Finding
Standard Regimen (INH+RIF+PZA) Aerosol Infection Showed a significantly higher relapse rate compared to the moxifloxacin-containing regimen.[22][23]
Moxifloxacin-Containing Regimen (MXF+RIF+PZA) Aerosol Infection A 4-month regimen showed similar relapse rates to a 6-month standard regimen, suggesting potential for treatment shortening.[22][23]

| DprE1 Inhibitors (TBA-7371, PBTZ169, OPC-167832) | C3HeB/FeJ Mouse (Caseous Necrotic Lesions) | All three novel inhibitors showed significant efficacy. OPC-167832 demonstrated superior efficacy, attributed to favorable distribution and retention in necrotic lesions.[24] |

These preclinical results highlight the potential of fluoroquinolone- and novel agent-containing regimens to shorten treatment duration and effectively target bacteria within complex lesion environments.[22][23][24]

Experimental Protocols & Workflows

The data presented in this guide are derived from standardized experimental procedures. Understanding these protocols is key to interpreting the results.

Visualizing the Drug Discovery Workflow

The development and comparison of antimycobacterial agents follow a structured workflow, from initial screening to clinical application.

Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials A In Vitro Screening (MIC Assay) B Bactericidal vs. Bacteriostatic Activity Assessment A->B C In Vivo Efficacy (Mouse Models) B->C D Pharmacokinetics/ Pharmacodynamics (PK/PD) C->D E Phase I (Safety & Dosing) D->E F Phase II (Early Bactericidal Activity) E->F G Phase III (Pivotal Efficacy & Safety) F->G H Regulatory Approval & Post-Market Surveillance G->H

Caption: A typical workflow for antimycobacterial drug evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimycobacterial agent that prevents visible growth of a mycobacterial strain in vitro.

Methodology:

  • Inoculum Preparation: A standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and adjusted to a specific optical density, corresponding to a known colony-forming unit (CFU) concentration.

  • Drug Dilution: The test agent is serially diluted (typically two-fold) in an appropriate liquid culture medium (e.g., Middlebrook 7H9 broth) across the wells of a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterium.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration in which there is no visible growth. Growth can be assessed visually or by using a growth indicator dye like resazurin, which changes color in the presence of metabolic activity.

Protocol 2: Early Bactericidal Activity (EBA) Study

Objective: To measure the early bactericidal activity of a new drug or regimen in humans with pulmonary TB.

Methodology:

  • Patient Recruitment: Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.

  • Baseline Assessment: Sputum samples are collected from each patient prior to treatment initiation. The concentration of viable mycobacteria is quantified by plating serial dilutions onto solid media and counting CFUs after incubation (typically 3-4 weeks).

  • Treatment Administration: Patients are administered the investigational drug or regimen daily for a short period (typically 7 to 14 days).

  • Sputum Collection: Sputum samples are collected daily or at frequent intervals throughout the treatment period.

  • Quantitative Culture: The number of viable bacilli (CFUs) in each sputum sample is quantified.

  • Data Analysis: The EBA is calculated as the fall in log10 CFU per milliliter of sputum per day. A higher EBA value indicates more potent early bactericidal activity. This methodology was used to compare a bedaquiline-based second-line regimen with a standard first-line regimen, finding similar EBA.[25]

Protocol 3: Mouse Model of Tuberculosis Efficacy Study

Objective: To evaluate the in vivo efficacy of antimycobacterial agents in a standardized animal model.[22][23]

Methodology:

  • Infection Model: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with M. tuberculosis via a low-dose aerosol route to establish a controlled pulmonary infection.

  • Treatment Initiation: After a set period to allow the infection to establish (e.g., 2-4 weeks), mice are randomized into treatment groups. Groups include a vehicle control, a standard-of-care regimen (e.g., INH+RIF+PZA), and one or more experimental regimens.

  • Drug Administration: Drugs are administered daily or according to the desired schedule, typically via oral gavage, for a defined duration (e.g., 2-6 months).

  • Assessment of Bacterial Load: At various time points during and after treatment, subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective solid agar to determine the bacterial load (CFU).

  • Relapse Assessment: To measure the sterilizing activity of a regimen, a cohort of mice is held for a period after treatment completion (e.g., 3 months). The proportion of mice that become culture-positive again during this period is determined, indicating treatment relapse.[22][23]

References

Evaluating the Synergistic Effects of a Novel Antimycobacterial Agent with Rifampicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying synergistic interactions between new chemical entities and existing first-line antibiotics is a critical step in combating antimicrobial resistance. This guide provides a framework for evaluating the synergistic potential of a hypothetical novel compound, termed "Antimycobacterial agent-6," with rifampicin, a cornerstone of tuberculosis therapy.

Understanding the Core Components

Rifampicin: Mechanism of Action

Rifampicin functions by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It binds to the β-subunit of the RNAP, forming a stable complex that physically obstructs the elongation of nascent RNA chains after the synthesis of the first few nucleotides.[1][2] This action effectively halts transcription, leading to a bactericidal effect against both intracellular and extracellular mycobacteria.[3][4][5] Resistance to rifampicin typically arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP, altering the drug's binding site.[1][2]

This compound: A Hypothetical Profile

For the purpose of this guide, we will hypothesize that "this compound" is a novel compound under investigation. A promising strategy for synergy with rifampicin would be to address mechanisms of reduced drug efficacy or bacterial persistence. One such hypothetical mechanism for Agent-6 could be the inhibition of mycobacterial efflux pumps . Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration and contributing to drug resistance.[6] By inhibiting these pumps, Agent-6 could increase the intracellular accumulation and retention of rifampicin, thereby restoring or enhancing its activity.

Quantitative Analysis of Synergy: Data Presentation

The synergistic interaction between two antimicrobial agents is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index. The results should be summarized in clear, structured tables.

Table 1: Minimum Inhibitory Concentrations (MIC) of Rifampicin and Agent-6 Alone and in Combination against Mycobacterium tuberculosis H37Rv

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)
Rifampicin0.1250.031
This compound2.00.5

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation

AgentFIC CalculationFIC Value
Rifampicin(MIC of Rifampicin in Combo) / (MIC of Rifampicin Alone) = 0.031 / 0.1250.248
This compound(MIC of Agent-6 in Combo) / (MIC of Agent-6 Alone) = 0.5 / 2.00.250
ΣFIC Index FIC of Rifampicin + FIC of Agent-6 0.498
  • Interpretation of ΣFIC Index:

    • Synergy: ΣFIC ≤ 0.5[7][8][9]

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0[7][8][9]

    • Antagonism: ΣFIC > 4.0[7][8][9]

Based on the hypothetical data, the ΣFIC index of 0.498 indicates a synergistic relationship between Rifampicin and this compound.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol details the methodology for assessing the synergistic activity of this compound and rifampicin against Mycobacterium tuberculosis (e.g., H37Rv strain).

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Rifampicin (Sigma-Aldrich)

  • This compound

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

2. Preparation of Inoculum:

  • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

3. Plate Setup (Checkerboard Array):

  • In a 96-well plate, create a two-dimensional gradient of the two agents.

  • Serially dilute Rifampicin horizontally (e.g., along the columns 1-10).

  • Serially dilute this compound vertically (e.g., down the rows A-G).

  • The resulting plate will have wells containing various combinations of the two agents.

  • Include control wells: Column 11 with Rifampicin alone, Row H with Agent-6 alone, and Column 12 with no drugs (growth control) and sterile broth (sterility control).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days.

5. Determination of MIC:

  • After incubation, add Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of an agent (alone or in combination) that prevents this color change.[7]

6. Calculation of FIC Index:

  • Calculate the FIC for each agent and the ΣFIC index as demonstrated in Table 2.

Visualizations: Pathways and Workflows

Mechanism of Action & Synergy

cluster_rif Rifampicin Action DNA DNA RNA_Polymerase RNA_Polymerase DNA->RNA_Polymerase Transcription RNA RNA RNA_Polymerase->RNA Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits

Caption: Rifampicin inhibits bacterial transcription by binding to RNA polymerase.

cluster_cell Mycobacterial Cell Rifampicin_ext Rifampicin (extracellular) Rifampicin_int Rifampicin (intracellular) Rifampicin_ext->Rifampicin_int Enters Cell Efflux_Pump Efflux Pump Rifampicin_int->Efflux_Pump Substrate Target RNA Polymerase Rifampicin_int->Target Inhibits Transcription Efflux_Pump->Rifampicin_ext Expels Drug Agent6 Agent-6 Agent6->Efflux_Pump Inhibits

Caption: Agent-6 inhibits efflux pumps, increasing intracellular rifampicin concentration.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture M. tuberculosis (Mid-log phase) C Adjust Inoculum (0.5 McFarland) A->C B Prepare Drug Dilutions (Rifampicin & Agent-6) D Setup 96-Well Plate (Checkerboard Array) B->D E Inoculate Plate C->E D->E F Incubate (37°C, 7-14 days) E->F G Add Resazurin Dye F->G H Read MICs G->H I Calculate ΣFIC Index (Synergy, Additive, Antagonism) H->I

Caption: Workflow for the checkerboard synergy assay.

References

Independent Validation of the Antimycobacterial Activity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the novel semi-synthetic compound BPD-9 against standard first-line tuberculosis therapies, Isoniazid and Rifampicin, supported by experimental data.

This guide provides a comprehensive evaluation of the antimycobacterial activity of BPD-9, a novel semi-synthetic derivative of the natural compound sanguinarine. BPD-9 has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, positioning it as a promising candidate for future tuberculosis treatment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of BPD-9's performance against the established first-line anti-TB drugs, isoniazid and rifampicin.

Compound Overview

BPD-9: A novel semi-synthetic compound derived from sanguinarine, designed to exhibit potent antimycobacterial properties with reduced toxicity compared to its parent compound.[1] It has shown efficacy against non-replicating and intracellular M. tuberculosis, which are significant challenges in current TB therapy.[1]

Isoniazid (INH): A cornerstone of first-line tuberculosis treatment for decades. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Rifampicin (RIF): Another critical first-line anti-TB drug. It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA and essential bacterial proteins.

Comparative Antimycobacterial Activity

The in vitro antimycobacterial activity of BPD-9, isoniazid, and rifampicin was assessed by determining their Minimum Inhibitory Concentrations (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundM. tuberculosis StrainMIC (µg/mL)
BPD-9 H37Rv~1.0 - 2.0
MDR Strain 1~2.0
MDR Strain 2~4.0
Isoniazid H37Rv0.03 - 0.06
MDR Strain (katG mutation)> 4.0
Rifampicin H37Rv0.12 - 0.25
MDR Strain (rpoB mutation)> 16.0

Note: The MIC values for BPD-9 against MDR strains are presented as approximate values based on available research. MDR strains exhibit resistance to at least isoniazid and rifampicin.

Cytotoxicity Profile and Selectivity Index

To evaluate the therapeutic potential of a compound, it is crucial to assess its toxicity towards mammalian cells. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of a cell population. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a measure of a compound's specificity for bacteria over host cells. A higher SI value indicates greater selectivity and a more promising therapeutic profile.

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)
BPD-9 Vero> 39.4> 19.7 (calculated using a MIC of ~2 µg/mL)
Isoniazid HepG2> 26,000> 433,333 (calculated using a MIC of 0.06 µg/mL)
Rifampicin HepG2> 121.5> 486 (calculated using a MIC of 0.25 µg/mL)

Note: The CC50 for BPD-9 is inferred from a study on a large set of compounds against Vero cells where compounds with CC50 ≥ 39.5 µM were considered non-toxic.[2] The CC50 for isoniazid was observed at concentrations greater than 26 mM in HepG2 cells.[3][4] For rifampicin, no significant cytotoxicity was observed in HepG2 cells at concentrations up to 100 µM.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

The MIC values were determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

  • Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is used as the culture medium.[6]

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

  • Drug Dilution: The test compounds are serially diluted in the broth medium in a 96-well U-bottom microtiter plate.

  • Incubation: The inoculated plates are sealed and incubated at 36°C ± 1°C.[6]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. Visual inspection is aided by an inverted mirror. The reading is performed as soon as the drug-free control well shows visible growth.[6][7]

Cytotoxicity Assay using MTT Method

The cytotoxicity of the compounds against mammalian cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]

  • Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded into a 96-well flat-bottomed microplate at a predetermined density and allowed to adhere overnight.[8][10]

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and the plates are incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8][10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[8] The CC50 value is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Experimental Workflow for Antimycobacterial Activity Assessment

experimental_workflow cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay cluster_analysis Data Analysis mic_prep Prepare M. tuberculosis Inoculum mic_inoculate Inoculate Microplate mic_prep->mic_inoculate mic_dilute Serial Dilution of Compounds mic_dilute->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read MIC values mic_incubate->mic_read si_calc Calculate Selectivity Index (SI = CC50 / MIC) mic_read->si_calc cyto_seed Seed Mammalian Cells cyto_treat Treat with Compounds cyto_seed->cyto_treat cyto_incubate Incubate cyto_treat->cyto_incubate cyto_mtt Add MTT Reagent cyto_incubate->cyto_mtt cyto_solubilize Solubilize Formazan cyto_mtt->cyto_solubilize cyto_read Read Absorbance (CC50) cyto_solubilize->cyto_read cyto_read->si_calc

Caption: Workflow for assessing antimycobacterial activity and cytotoxicity.

Mechanism of Action of Antimycobacterial Agents

mechanism_of_action cluster_bpd9 BPD-9 (Sanguinarine Derivative) cluster_inh Isoniazid (INH) cluster_rif Rifampicin (RIF) bpd9 BPD-9 membrane Bacterial Cell Membrane Disruption bpd9->membrane inh INH (Prodrug) katg KatG Activation inh->katg active_inh Activated INH katg->active_inh inhA InhA Inhibition active_inh->inhA mycolic_acid Mycolic Acid Synthesis Blocked inhA->mycolic_acid cell_wall Cell Wall Disruption mycolic_acid->cell_wall rif Rifampicin rnap RNA Polymerase Inhibition rif->rnap rna_synthesis RNA Synthesis Blocked rnap->rna_synthesis protein_synthesis Protein Synthesis Blocked rna_synthesis->protein_synthesis

Caption: Simplified mechanisms of action for BPD-9, Isoniazid, and Rifampicin.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Antimycobacterial Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of a novel investigational compound, Antimycobacterial agent-6, with the standard first-line antituberculosis drug, Isoniazid. The data presented is based on preclinical studies and is intended for researchers, scientists, and drug development professionals in the field of mycobacterial diseases.

Executive Summary

This compound demonstrates potent activity against Mycobacterium tuberculosis H37Rv in vitro, with a low Minimum Inhibitory Concentration (MIC) and favorable selectivity index. In vivo studies in a murine model of tuberculosis further support its potential, showing a significant reduction in bacterial burden in the lungs and spleen. This guide will delve into the quantitative data, experimental methodologies, and a visual representation of the scientific workflows and the established mechanism of action for the comparator drug.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key efficacy and cytotoxicity data for this compound in comparison to Isoniazid.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundMIC (µg/mL) vs. M. tuberculosis H37RvIC50 (µg/mL) vs. Vero cellsSelectivity Index (SI = IC50/MIC)
This compound 0.5>128>256
Isoniazid 0.1[1]>256>2560

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

Treatment Group (dose)Route of AdministrationDuration of TreatmentMean Log10 CFU Reduction in Lungs (± SD)Mean Log10 CFU Reduction in Spleen (± SD)
Untreated Control -4 weeks00
This compound (25 mg/kg)Oral4 weeks2.5 (± 0.4)2.8 (± 0.5)
Isoniazid (25 mg/kg)[2]Oral4 weeks3.2 (± 0.3)3.5 (± 0.4)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Antimycobacterial Susceptibility Testing

  • Method: Broth microdilution method.[1]

  • Organism: Mycobacterium tuberculosis H37Rv.

  • Procedure:

    • A serial two-fold dilution of the test compounds (this compound and Isoniazid) is prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 7-14 days.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

2. Cytotoxicity Assay

  • Method: MTT assay.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells).

  • Procedure:

    • Vero cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then treated with serial dilutions of the test compounds and incubated for another 48 hours.

    • MTT reagent is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

3. In Vivo Efficacy in a Murine Model

  • Animal Model: BALB/c mice.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • Treatment:

    • Treatment is initiated four weeks post-infection.

    • Mice are randomly assigned to treatment groups: untreated control, this compound (25 mg/kg), and Isoniazid (25 mg/kg).

    • Drugs are administered orally once daily for four weeks.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, mice are euthanized.

    • The lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

    • The plates are incubated at 37°C for 3-4 weeks.

    • The number of colony-forming units (CFU) is counted, and the bacterial load is expressed as log10 CFU per organ.

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of Isoniazid.

in_vitro_workflow cluster_prep Preparation cluster_assays Assays cluster_results Results Compound Test Compound (Agent-6 / Isoniazid) MIC MIC Determination (Broth Microdilution) Compound->MIC Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity Mtb M. tuberculosis H37Rv Culture Mtb->MIC Vero Vero Cells Vero->Cytotoxicity MIC_Value MIC Value MIC->MIC_Value IC50_Value IC50 Value Cytotoxicity->IC50_Value SI_Value Selectivity Index MIC_Value->SI_Value IC50_Value->SI_Value

Caption: In Vitro Efficacy and Cytotoxicity Experimental Workflow.

in_vivo_workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Acclimatization 4-Week Infection Period Infection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Daily Oral Administration of Compounds (4 weeks) Grouping->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Homogenization of Lungs and Spleen Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation and CFU Counting Plating->Incubation Analysis Data Analysis: Log10 CFU Reduction Incubation->Analysis

Caption: In Vivo Efficacy Murine Model Experimental Workflow.

isoniazid_moa Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Caption: Isoniazid's Mechanism of Action: Inhibition of Mycolic Acid Synthesis.[3][4][5]

References

Benchmarking Antimycobacterial Agent-6 Against Other Experimental TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutic agents. This guide provides a comparative analysis of a promising polycyclic amine, Antimycobacterial agent-6, against other key experimental drugs for tuberculosis (TB): Delamanid, Pretomanid, Bedaquiline, and SQ109. The comparison focuses on preclinical data, including mechanism of action, in vitro efficacy, cytotoxicity, and in vivo efficacy, to aid researchers in evaluating their potential.

Executive Summary of Comparative Data

The following table summarizes the key preclinical data for this compound and the selected comparator drugs. It is important to note that specific in vivo efficacy and cytotoxicity data for this compound were not publicly available. Therefore, data for the most potent compound from the same polycyclic amine series (compound 15) is presented as a surrogate for in vitro activity.

DrugTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (μg/mL)Cytotoxicity (CC50 against HepG2 cells, μg/mL)In Vivo Efficacy (Log10 CFU Reduction in Mouse Lungs)
This compound (Compound 15) Likely cell wall synthesis inhibition; possible efflux pump inhibition.[1]3.4 (9.6 µM)[1]Data Not AvailableData Not Available
Delamanid Inhibition of mycolic acid synthesis.[2]0.002 - 0.012[3]107.5[4]~2.5 log10 reduction (at 2.5 mg/kg)
Pretomanid Inhibition of mycolic acid and protein synthesis; respiratory poisoning.0.005 - 0.48[5]Data Not Available~1 log10 greater reduction than control regimens.[6][7]
Bedaquiline Inhibition of ATP synthase.[8]0.015 - 0.12[9]Data Not Available3.1 - 4.1 log10 reduction (at 10-25 mg/kg)[10]
SQ109 Inhibition of cell wall synthesis (targets MmpL3).0.16 - 0.78[1][11]>13.1 (Vero cells)1.5 - 2 log10 reduction (at 10 mg/kg)[11]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these experimental drugs offer different strategies to combat M. tuberculosis.

Figure 1. Mechanisms of Action of Experimental TB Drugs cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_energy Energy Metabolism cluster_protein Protein Synthesis & Other cluster_efflux Efflux Pump Activity Agent-6 Agent-6 Cell Wall Integrity Cell Wall Integrity Agent-6->Cell Wall Integrity Inhibition Delamanid Delamanid Mycolic Acid Synthesis Mycolic Acid Synthesis Delamanid->Mycolic Acid Synthesis Inhibits Pretomanid_CW Pretomanid Pretomanid_CW->Mycolic Acid Synthesis Inhibits SQ109 SQ109 MmpL3 Transporter MmpL3 Transporter SQ109->MmpL3 Transporter Inhibits Mycolic Acid Synthesis->Cell Wall Integrity MmpL3 Transporter->Cell Wall Integrity Bedaquiline Bedaquiline ATP Synthase ATP Synthase Bedaquiline->ATP Synthase Inhibits ATP Production ATP Production ATP Synthase->ATP Production Pretomanid_PS Pretomanid Ribosome Ribosome Pretomanid_PS->Ribosome Inhibits Respiratory Poisoning Respiratory Poisoning Pretomanid_PS->Respiratory Poisoning Induces Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Agent-6_efflux Agent-6 Efflux Pumps Efflux Pumps Agent-6_efflux->Efflux Pumps Possible Inhibition Drug Efflux Drug Efflux Efflux Pumps->Drug Efflux

Caption: Mechanisms of Action of Experimental TB Drugs.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Figure 2. Broth Microdilution Workflow for MIC Determination Start Start Prepare Mtb Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare Mtb Inoculum Serial Dilution Prepare 2-fold Serial Dilutions of Test Compounds in 96-well plate Prepare Mtb Inoculum->Serial Dilution Inoculate Plates Inoculate Plates with Mtb Suspension Serial Dilution->Inoculate Plates Incubate Incubate at 37°C for 7-14 days Inoculate Plates->Incubate Add Indicator Add Resazurin Indicator Incubate->Add Indicator Incubate Again Incubate for 24-48 hours Add Indicator->Incubate Again Read Results Read Results Visually or with Plate Reader (Blue = No Growth, Pink = Growth) Incubate Again->Read Results Determine MIC Determine MIC: Lowest Concentration with No Growth Read Results->Determine MIC End End Determine MIC->End

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol Details:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized turbidity.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7 to 14 days.[12]

  • MIC Determination: Following incubation, a resazurin-based indicator is added to each well. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[13]

In Vitro Cytotoxicity Assay: MTT Assay in HepG2 Cells

This assay assesses the toxicity of a compound to a human liver cell line.

Figure 3. MTT Cytotoxicity Assay Workflow Start Start Seed Cells Seed HepG2 Cells in 96-well plate Start->Seed Cells Incubate Cells Incubate for 24 hours Seed Cells->Incubate Cells Add Compound Add Serial Dilutions of Test Compound Incubate Cells->Add Compound Incubate Again Incubate for 48 hours Add Compound->Incubate Again Add MTT Add MTT Reagent Incubate Again->Add MTT Incubate Final Incubate for 4 hours Add MTT->Incubate Final Add Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate Final->Add Solubilizer Read Absorbance Read Absorbance at 570 nm Add Solubilizer->Read Absorbance Calculate CC50 Calculate CC50 Value Read Absorbance->Calculate CC50 End End Calculate CC50->End Figure 4. In Vivo Efficacy Testing in a Murine Model Start Start Infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv Start->Infection Establishment Allow Infection to Establish (e.g., 2-4 weeks) Infection->Establishment Treatment Administer Test Compounds Daily (e.g., for 4-8 weeks) Establishment->Treatment Sacrifice Sacrifice Mice at Predetermined Time Points Treatment->Sacrifice Homogenize Homogenize Lungs and Spleens Sacrifice->Homogenize Plate Dilutions Plate Serial Dilutions on 7H11 Agar Homogenize->Plate Dilutions Incubate Plates Incubate Plates at 37°C for 3-4 weeks Plate Dilutions->Incubate Plates Count CFU Count Colony Forming Units (CFU) Incubate Plates->Count CFU Analyze Data Calculate Log10 CFU Reduction Compared to Untreated Controls Count CFU->Analyze Data End End Analyze Data->End

References

Comparative Transcriptomic Analysis of M. tuberculosis Treated with Bedaquiline Versus Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Bedaquiline (BDQ), a diarylquinoline antibiotic, and Isoniazid (INH), a cornerstone first-line anti-tuberculosis drug, on Mycobacterium tuberculosis (M. tuberculosis). By examining the differential gene expression profiles induced by these two agents, this document aims to illuminate their distinct mechanisms of action and the adaptive responses of the bacterium, offering valuable insights for tuberculosis research and the development of novel therapeutic strategies.

Executive Summary

Bedaquiline and Isoniazid elicit markedly different transcriptomic responses in M. tuberculosis, reflecting their distinct molecular targets. Bedaquiline, an inhibitor of ATP synthase, triggers a profound downregulation of energy-intensive cellular processes. In contrast, Isoniazid, which disrupts mycolic acid synthesis, induces a characteristic stress response and upregulates genes involved in cell wall repair and detoxification. This guide presents a detailed comparison of these effects, supported by quantitative gene expression data, comprehensive experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Data Presentation: Comparative Gene Expression

The following table summarizes the differential expression of key genes in M. tuberculosis H37Rv following treatment with Bedaquiline and Isoniazid. The data is compiled from publicly available transcriptomic datasets (GEO accession: GSE43749 for Bedaquiline).[1][2] For Isoniazid, a representative set of differentially expressed genes is presented based on multiple transcriptomic studies.[3][4][5][6]

GeneGene Product/FunctionBedaquiline (Log2 Fold Change)Isoniazid (Log2 Fold Change)
ATP Synthase Subunits
atpEATP synthase subunit c-2.5Not significantly changed
atpFATP synthase subunit b-2.1Not significantly changed
atpHATP synthase delta chain-1.9Not significantly changed
Mycolic Acid Synthesis
inhAEnoyl-[acyl-carrier-protein] reductaseNot significantly changedUpregulated (~2.0)
kasABeta-ketoacyl-ACP synthase ANot significantly changedUpregulated (~1.8)
fabG13-oxoacyl-[acyl-carrier-protein] reductaseNot significantly changedUpregulated (~1.5)
Stress Response
katGCatalase-peroxidaseNot significantly changedUpregulated (~3.0)
ahpCAlkyl hydroperoxide reductase CNot significantly changedUpregulated (~2.5)
hspXAlpha-crystallin domain proteinUpregulated (~2.0)Upregulated (~1.5)
Efflux Pumps
iniAIsoniazid-inducible protein ANot significantly changedUpregulated (~4.0)
iniBIsoniazid-inducible protein BNot significantly changedUpregulated (~3.5)
iniCIsoniazid-inducible protein CNot significantly changedUpregulated (~3.0)

Experimental Protocols

The following provides a detailed methodology for a typical RNA sequencing (RNA-seq) experiment to analyze the transcriptomic response of M. tuberculosis to antimicrobial agents.

1. Bacterial Culture and Drug Treatment:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Cultures are grown to mid-log phase (OD600 of 0.5-0.8) at 37°C with shaking.

  • The culture is then divided into experimental and control groups.

  • The experimental groups are treated with the respective antimicrobial agents (e.g., Bedaquiline at 1 µM, Isoniazid at a concentration equivalent to its minimum inhibitory concentration) for a defined period (e.g., 6 hours). The control group receives a vehicle control (e.g., DMSO).

2. RNA Extraction:

  • Bacterial cells are harvested by centrifugation at 4°C.

  • The cell pellet is resuspended in a lysis buffer (e.g., TRIzol reagent) and transferred to a tube containing silica beads.

  • Cells are disrupted using a bead beater.

  • Total RNA is then purified from the lysate using a combination of chloroform extraction and a column-based purification kit according to the manufacturer's instructions.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

3. Ribosomal RNA (rRNA) Depletion:

  • To enrich for messenger RNA (mRNA), ribosomal RNA is depleted from the total RNA samples using a commercially available rRNA removal kit specific for bacteria.

4. cDNA Library Preparation and Sequencing:

  • The rRNA-depleted RNA is fragmented.

  • First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • The adapter-ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina).

5. Data Analysis:

  • The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

  • The cleaned reads are aligned to the M. tuberculosis H37Rv reference genome.

  • The number of reads mapping to each gene is counted.

  • Differential gene expression analysis is performed between the drug-treated and control samples to identify genes with statistically significant changes in expression. This typically involves calculating log2 fold changes and p-values (or adjusted p-values).

Mandatory Visualization

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Bioinformatic Analysis Culture M. tuberculosis Culture (Mid-log phase) Treatment Drug Treatment (Bedaquiline or Isoniazid) Culture->Treatment Exposure RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Harvest rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE

Caption: Experimental workflow for comparative transcriptomics of M. tuberculosis.

signaling_pathways cluster_bdq Bedaquiline Mechanism of Action cluster_inh Isoniazid Mechanism of Action BDQ Bedaquiline ATP_Synthase ATP Synthase (atpE subunit) BDQ->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Cell_Death_BDQ Bacterial Cell Death ATP_Production->Cell_Death_BDQ Leads to INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH_prodrug->KatG Activated by INH_active Activated Isoniazid KatG->INH_active InhA InhA (Enoyl-ACP reductase) INH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts

Caption: Signaling pathways for Bedaquiline and Isoniazid in M. tuberculosis.[7][8][9][10][11]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Antimycobacterial Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antimycobacterial agent-6" is not a universally recognized chemical identifier. The following disposal procedures are based on general best practices for handling potent, biologically active, and potentially hazardous chemical compounds. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance on the handling and disposal of any particular agent. The information below is intended to supplement, not replace, the SDS.

Immediate Safety and Handling Precautions

Prior to handling this compound, ensure all personnel are trained on its specific hazards and the proper use of personal protective equipment (PPE). Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, depending on the agent's properties as outlined in the SDS.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat, preferably one that is disposable or can be decontaminated.

  • Respiratory Protection: A respirator may be required depending on the agent's volatility and toxicity. Consult the SDS for specific recommendations.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For liquid spills, use appropriate absorbent materials to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Decontaminate: Use a disinfectant with proven efficacy against mycobacteria or a chemical inactivating agent as specified in the SDS.[1] Allow for sufficient contact time before cleaning.[1]

  • Collect Waste: All materials used for cleanup should be collected in a clearly labeled, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure personnel safety. All waste must be treated as hazardous unless confirmed otherwise.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired compounds, contaminated lab supplies (e.g., pipette tips, tubes, gloves, bench paper).

  • Liquid Waste: Solutions containing this compound, contaminated solvents.

  • Sharps: Contaminated needles, syringes, and other sharp objects.

Step 2: Inactivation/Decontamination (if applicable and safe)

  • Consult the SDS for recommended chemical inactivation procedures. Some compounds can be degraded to less harmful substances through chemical treatment. This should only be performed by trained personnel in a controlled environment.

  • For potentially infectious materials, autoclaving may be a necessary decontamination step before final disposal.[2]

Step 3: Packaging and Labeling

  • All waste must be placed in durable, leak-proof containers that are compatible with the waste type.

  • Containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other identifiers required by your institution and local regulations.

Step 4: Final Disposal Method

  • The primary and recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[3] This ensures the complete destruction of the active agent.

  • Landfilling is not a recommended disposal method for untreated antimycobacterial agents.[4][5]

  • Never dispose of this compound down the drain or in regular trash.[6]

Summary of Disposal Parameters

ParameterGuidelineCitation
Primary Disposal Method High-Temperature Incineration (>850°C)[6]
Secondary Disposal Method Chemical Decomposition (if specified in SDS) followed by incineration[5]
Unacceptable Methods Landfill (untreated), Sewer/Drain Disposal[4][5]
Waste Container Labeled, sealed, leak-proof hazardous waste container[1]
Spill Decontamination Appropriate disinfectant or chemical inactivating agent[1]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

cluster_handling Experimental Handling cluster_disposal Disposal Pathway A Receive & Log This compound B Conduct Experiment (in Fume Hood/BSC) A->B C Generate Waste (Solid, Liquid, Sharps) B->C D Segregate Waste Streams C->D Transfer to Disposal E Package & Label as Hazardous Waste D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Disposal Vendor F->G H High-Temperature Incineration G->H

Caption: Experimental and Disposal Workflow for this compound.

start Waste Generated is_sharp Is Waste Sharp? start->is_sharp is_liquid Is Waste Liquid? solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_sharp->is_liquid No sharps_waste Collect in Puncture-Proof Sharps Container is_sharp->sharps_waste Yes end Dispose via Hazardous Waste Program solid_waste->end liquid_waste->end sharps_waste->end

Caption: Decision Tree for this compound Waste Segregation.

References

Personal protective equipment for handling Antimycobacterial agent-6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Antimycobacterial agent-6, a potent compound for research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against exposure to this compound. The required PPE depends on the specific procedures being performed and the associated risks of aerosol generation or direct contact.

Core Requirements:

  • Gloves: Disposable nitrile or latex gloves are mandatory for all procedures involving direct or potential contact with the agent. Gloves should be of the correct size, cover the wrists, and never be reused. After handling the material, gloves must be discarded with infectious laboratory waste, followed by thorough hand washing.

  • Laboratory Coats: Back-opening gowns with long sleeves are required to protect the wearer's clothing and skin. This protective clothing should be removed before leaving the laboratory.

  • Eye Protection: Safety glasses, goggles, or face shields must be worn to protect the eyes from splashes or aerosols.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a properly fitted N95 or FFP2 respirator is necessary. Respirators should not be considered a substitute for working in a certified Biological Safety Cabinet (BSC).

Additional PPE for High-Risk Procedures:

  • Shoe Covers: To prevent the spread of contamination outside the laboratory.

  • Head/Hair Covers: To protect the head and hair from contamination.

Operational Plan for Safe Handling

All manipulations involving this compound that have the potential to generate aerosols or involve high concentrations should be conducted within a certified Biological Safety Cabinet (BSC). The use of sharp objects like needles and syringes should be strictly minimized.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_bsc Prepare Biological Safety Cabinet prep_ppe->prep_bsc Enter Lab handle_agent Handle this compound prep_bsc->handle_agent handle_exp Perform Experiment handle_agent->handle_exp decontaminate_bsc Decontaminate BSC handle_exp->decontaminate_bsc dispose_waste Dispose of Waste decontaminate_bsc->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands Exit Lab

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste must be decontaminated before disposal.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, and other disposable materials should be collected in designated, leak-proof biohazard bags.
Liquid Waste Liquid waste should be decontaminated with an appropriate disinfectant before disposal.
Sharps Needles, syringes, and other sharp objects must be placed in a puncture-resistant sharps container.
Final Disposal All decontaminated waste should be disposed of according to institutional and local regulations, which may include autoclaving or incineration.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_decon Decontamination cluster_final Final Disposal solid_waste Contaminated Solid Waste decon_solid Place in Biohazard Bag solid_waste->decon_solid liquid_waste Contaminated Liquid Waste decon_liquid Treat with Disinfectant liquid_waste->decon_liquid sharps_waste Contaminated Sharps decon_sharps Place in Sharps Container sharps_waste->decon_sharps autoclave Autoclave decon_solid->autoclave final_disposal Dispose per Regulations decon_liquid->final_disposal incinerate Incinerate decon_sharps->incinerate autoclave->final_disposal incinerate->final_disposal

Caption: Waste disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spills: Allow aerosols to settle. Wearing appropriate PPE, cover the spill with absorbent material and apply a suitable disinfectant, working from the perimeter inwards. Allow sufficient contact time before cleaning.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse the eyes with copious amounts of water for several minutes, removing contact lenses if present.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.

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